SH-4-54
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F5N2O5S/c1-35(42(40,41)28-26(33)24(31)23(30)25(32)27(28)34)16-22(37)36(21-13-11-20(12-14-21)29(38)39)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18H,2-6,15-16H2,1H3,(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPYGNNOSJWBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F5N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SH-4-54 Mechanism of Action in Glioblastoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is constitutively activated in a majority of GBM cases, playing a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression. SH-4-54, a small molecule inhibitor, has emerged as a promising therapeutic agent targeting STAT3 in glioblastoma. This technical guide provides an in-depth overview of the core mechanism of action of this compound in glioblastoma, detailing its effects on canonical and non-canonical STAT3 signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and includes visualizations of the signaling pathways and experimental workflows.
Core Mechanism of Action of this compound in Glioblastoma
This compound exerts its anti-glioblastoma effects through a dual mechanism targeting the STAT3 protein. It not only inhibits the well-established canonical STAT3 signaling pathway but also promotes a non-canonical, mitochondrial-mediated apoptotic pathway.
Inhibition of Canonical STAT3 Signaling
This compound is a salicylic (B10762653) acid-based compound designed to directly bind to the SH2 domain of STAT3. This interaction is critical for the canonical signaling cascade.
-
Inhibition of STAT3 Phosphorylation: In the canonical pathway, STAT3 is activated through phosphorylation at the tyrosine 705 residue (p-STAT3 Tyr705) by upstream kinases such as Janus kinases (JAKs). This compound, by binding to the SH2 domain, prevents this phosphorylation event.
-
Prevention of Dimerization and Nuclear Translocation: Phosphorylated STAT3 monomers typically homodimerize, a necessary step for their translocation into the nucleus. By inhibiting phosphorylation, this compound effectively blocks the formation of these dimers.[1]
-
Downregulation of Target Gene Expression: Once in the nucleus, STAT3 acts as a transcription factor, promoting the expression of a wide array of genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis.[1][2] By preventing the nuclear translocation of STAT3, this compound leads to the downregulation of these critical pro-tumorigenic genes.[2]
Induction of Non-Canonical Mitochondrial STAT3-Mediated Apoptosis
A novel aspect of this compound's mechanism of action, particularly relevant in temozolomide-resistant glioblastoma, is its ability to trigger a non-canonical mitochondrial pathway.[3]
-
Mitochondrial Translocation of STAT3 (mitoSTAT3): this compound promotes the translocation of STAT3 into the mitochondria.[3] This process is facilitated by the protein GRIM-19.[3]
-
Disruption of Mitochondrial Respiration: Once inside the mitochondria, STAT3 (now referred to as mitoSTAT3) interacts with mitochondrial transcription factor A (TFAM). This interaction is thought to negatively regulate the expression of mitochondrial-encoded genes, leading to the disruption of the oxidative phosphorylation complexes and a subsequent decrease in the oxygen consumption rate.[3]
-
Induction of Apoptosis: The resulting mitochondrial respiratory chain dysfunction triggers the intrinsic apoptotic pathway, leading to programmed cell death in glioblastoma cells.[3] This mechanism is particularly effective in temozolomide-resistant GBM cells.[3]
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound. While specific IC50 values for glioblastoma cell lines are still emerging in publicly available literature, data from other cancer types provide a strong rationale for its potency.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| SW480 | Colorectal Cancer | CCK-8 | 6.751 ± 0.821 µmol/L | [2] |
| LoVo | Colorectal Cancer | CCK-8 | 5.151 ± 0.551 µmol/L | [2] |
Signaling Pathways and Experimental Workflows
Canonical STAT3 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the canonical STAT3 signaling pathway by this compound.
Non-Canonical Mitochondrial STAT3 Pathway Induction by this compound
Caption: Induction of the non-canonical mitochondrial STAT3 pathway by this compound.
Experimental Workflow: Assessing this compound Efficacy in Glioblastoma
Caption: A typical experimental workflow for evaluating this compound in glioblastoma.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results and determine the IC50 value.
Western Blot for p-STAT3 and Target Proteins
This protocol is for detecting the levels of phosphorylated STAT3 and its downstream target proteins.
Materials:
-
Glioblastoma cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Bcl-2, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Glioblastoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis).
Orthotopic Glioblastoma Xenograft Model
This protocol describes the in vivo evaluation of this compound in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cells engineered to express luciferase
-
Stereotactic apparatus
-
This compound formulation for in vivo administration
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Intracranial Tumor Implantation: Anesthetize the mice and secure them in a stereotactic frame. Inject luciferase-expressing glioblastoma cells (e.g., 1 x 10⁵ cells in 5 µL PBS) into the striatum of the brain.
-
Tumor Growth Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging. Once tumors are established (typically 7-10 days post-implantation), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups via the determined route (e.g., intraperitoneal injection) and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Survival Analysis: Monitor the mice for signs of morbidity and record their survival time.
-
Ex Vivo Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis (e.g., staining for p-STAT3, Ki-67, and TUNEL).
Conclusion
This compound demonstrates a potent and multi-faceted mechanism of action against glioblastoma. By targeting both the canonical and non-canonical STAT3 pathways, it effectively inhibits tumor growth, survival, and induces apoptosis, even in treatment-resistant models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel therapies for this devastating disease. Further investigation into the clinical translation of this compound is warranted.
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 inhibition induced temozolomide-resistant glioblastoma apoptosis via triggering mitochondrial STAT3 translocation and respiratory chain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
SH-4-54: A Technical Guide to Its Role in the Inhibition of Cancer Stem-Like Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of the cancer stem cell (CSC) hypothesis has revolutionized our understanding of tumorigenesis, metastasis, and therapeutic resistance. CSCs, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are considered a critical target for developing more effective cancer therapies.[1][2][3] Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein implicated in the maintenance of CSCs and their associated malignant phenotypes.[4][5] SH-4-54 is a potent, small-molecule inhibitor that targets the SH2 domain of STAT3 and STAT5, demonstrating significant promise in the preclinical setting for its ability to suppress cancer stem-like cell properties and overcome chemoresistance.[1][2][6] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
This compound was rationally designed to block the SH2 domain of STAT3, mimicking its native phosphopeptide binding sequence.[7] This action prevents the phosphorylation and subsequent activation of STAT3, thereby inhibiting the formation of transcriptionally active STAT3:STAT3 dimers.[7] The aberrant activation of the STAT3 pathway is a common feature in many cancers, contributing to cell proliferation, invasion, and metastasis.[6] By inhibiting STAT3 phosphorylation, this compound effectively downregulates the expression of STAT3 target genes, such as c-Myc, which are crucial for tumor progression.[6][7]
The inhibitory effect of this compound extends to the IL-6/JAK2/STAT3 signaling cascade, a critical pathway in promoting the stemness of colorectal CSCs.[6] Treatment with this compound has been shown to decrease signaling through this pathway by inhibiting the phosphorylation of STAT3.[6]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various cancer models.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| STAT3 | KD | 300 nM | Cell-free assay | [8][9][10] |
| STAT5 | KD | 464 nM | Cell-free assay | [8][9][10] |
| STAT3 | IC50 (pSTAT3) | Nanomolar range | Glioblastoma Brain Cancer Stem Cells (BTSCs) | [8] |
| SW480 (Colorectal Cancer) | IC30 | 4.895 ± 0.449 µmol/L | CCK-8 assay | [6] |
| LoVo (Colorectal Cancer) | IC30 | 3.122 ± 0.315 µmol/L | CCK-8 assay | [6] |
| SW480 (Colorectal Cancer) | IC50 | 6.751 ± 0.821 µmol/L | CCK-8 assay | [6] |
| LoVo (Colorectal Cancer) | IC50 | 5.151 ± 0.551 µmol/L | CCK-8 assay | [6] |
| 127EF (Glioblastoma) | IC50 | 0.066 µM | Alamar Blue assay | [9] |
| 30M (Glioblastoma) | IC50 | 0.1 µM | Alamar Blue assay | [9] |
| 84EF (Glioblastoma) | IC50 | 0.102 µM | Alamar Blue assay | [9] |
| Human Myeloma Cell Lines (10/15) | IC50 | < 10 µM | MTT assay | [7] |
Table 2: Effects of this compound on Cancer Stem-Like Cell Markers and Phenotypes
| Cancer Type | Cell Lines | Effect | Marker/Phenotype | Reference |
| Colorectal Cancer | SW480, LoVo | Decreased Expression | ALDH1A1, CD44, Nanog | [6] |
| Colorectal Cancer | SW480, LoVo | Dissociation | Colorectal spheroids | [6] |
| Colorectal Cancer | SW480, LoVo | Decreased Percentage | ALDH1A1-positive cells | [6] |
| Colorectal Cancer | SW480, LoVo | Inhibition | Cell proliferation, invasion, tumor formation | [6] |
| Glioblastoma | BT73 | Inhibition | Tumor growth | [6] |
| Glioblastoma | Human Brain CSCs | High Cytotoxicity | Cell viability | [6] |
| Multiple Myeloma | Human Myeloma Cell Lines | Induction | Apoptosis | [6] |
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound inhibits the IL-6/JAK2/STAT3 signaling pathway.
Caption: General experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture and Cancer Stem-Like Cell Enrichment
-
Cell Lines: Colorectal cancer cell lines (SW480, LoVo) and glioblastoma-derived brain tumor stem cells (BTSCs) such as BT73, 25M, 67EF, 73EF, 84EF, and 127EF are commonly used.[6][9]
-
Standard Culture: Cells are maintained in appropriate media (e.g., DMEM for colorectal lines) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
CSC Enrichment: To enrich for a CSC population, cells are cultured in serum-free medium.[1][2][6] For example, colorectal cancer cells can be cultured in serum-free DMEM/F12 supplemented with B27, epidermal growth factor (EGF), and basic fibroblast growth factor (bFGF).
Cell Viability and Cytotoxicity Assays
-
CCK-8 Assay:
-
Cells are seeded in 96-well plates.
-
After adherence, cells are treated with varying concentrations of this compound (e.g., 1-10 µmol/L) for a specified duration (e.g., 24 hours).[6]
-
CCK-8 solution is added to each well and incubated.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability.
-
-
AlamarBlue Assay:
-
BTSC spheres are dissociated into single cells using an enzyme like Accumax.[9]
-
Cells are plated in 96-well plates (e.g., 3000 cells/well).[9]
-
One day after plating, cells are treated with serial dilutions of this compound (e.g., 10 nM to 25 µM).[9]
-
Cell viability is assessed three days later by adding AlamarBlue reagent and measuring fluorescence according to the manufacturer's instructions.[9]
-
-
MTT Assay:
-
Human myeloma cell lines are seeded in 96-well plates.
-
Cells are treated with this compound.
-
After the treatment period, MTT reagent is added to each well and incubated to allow for formazan (B1609692) crystal formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is read at a specific wavelength to determine cell viability.[7]
-
Western Blotting
-
Cells are treated with this compound as required.
-
Total protein is extracted from the cells using a lysis buffer.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., p-STAT3, total STAT3, ALDH1A1, CD44, Nanog, PARP, cleaved-PARP, caspase-3, cleaved-caspase-3) overnight at 4°C.[6]
-
The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry
-
Apoptosis Analysis:
-
Cells are treated with this compound, alone or in combination with other agents like oxaliplatin.[6]
-
Cells are harvested and washed with PBS.
-
Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6]
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
-
Cell Cycle Analysis:
-
Cells are treated with this compound for a specified time (e.g., 24 hours).[6]
-
Cells are harvested, washed, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with PI.
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
-
ALDH1A1 Activity Assay:
-
The percentage of ALDH1A1-positive cells is determined using an ALDEFLUOR kit according to the manufacturer's instructions.
-
A specific inhibitor of ALDH, diethylaminobenzaldehyde (DEAB), is used as a negative control.
-
The stained cells are analyzed by flow cytometry.
-
In Vivo Xenograft Studies
-
Animal Model: Immunodeficient mice (e.g., nude mice) are used.[6][11]
-
Tumor Cell Implantation: A specific number of cancer cells or CSCs (e.g., 5 x 105 SW480-derived CSCs) are injected subcutaneously or orthotopically into the mice.[11]
-
This compound Administration: Once tumors are established, mice are treated with this compound (e.g., 10 mg/kg, intraperitoneal injection) or a vehicle control.[9]
-
Tumor Monitoring: Tumor volume and animal body weight are measured regularly.[11]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Immunohistochemistry (IHC): Tumor tissues are fixed, sectioned, and stained with antibodies against markers of interest, such as Ki67 (for proliferation) and p-STAT3, to assess the in vivo effects of this compound.[11]
Surface Plasmon Resonance (SPR)
-
Instrument: A biosensor such as the ProteOn XPR36 is used.[9]
-
Chip Preparation: A sensor chip (e.g., HTE sensor chip) is loaded with Ni(II) ions.[9]
-
Protein Immobilization: Purified His-tagged STAT3 and STAT5 proteins are injected over the chip surface to achieve immobilization.[9]
-
Inhibitor Binding: A range of concentrations of this compound is injected over the immobilized proteins to monitor binding.[9]
-
Data Analysis: The data is analyzed using appropriate software (e.g., ProteOn Manager Software) and a binding model (e.g., Langmuir 1:1) to determine the dissociation constant (KD).[9]
Conclusion
This compound has emerged as a potent and specific inhibitor of the STAT3 signaling pathway, with significant preclinical efficacy against cancer stem-like cells in various malignancies, including colorectal cancer and glioblastoma.[6] Its ability to suppress stemness, inhibit tumor growth and invasion, and enhance chemosensitivity highlights its therapeutic potential.[6] The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating and developing this compound as a novel anti-cancer agent targeting the critical population of cancer stem-like cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Biomarkers and Targeted Therapy for Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvarditherapeutics.com [tvarditherapeutics.com]
- 5. Overcoming Acquired Drug Resistance to Cancer Therapies through Targeted STAT3 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. wjgnet.com [wjgnet.com]
SH-4-54: An In-Depth Analysis of Target Specificity Beyond STAT3/5
For Immediate Release
A comprehensive review of the current scientific literature reveals that the small molecule inhibitor SH-4-54 exhibits a high degree of specificity for its primary targets, Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, with minimal evidence of significant off-target interactions. This technical guide summarizes the existing data on the selectivity of this compound and addresses the inquiry into its biological targets beyond the STAT family.
Introduction
This compound is a potent, cell-permeable small molecule designed to inhibit the function of STAT3 and STAT5, key proteins involved in cytokine signaling and cellular processes such as proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of STAT3 and STAT5 activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This compound was developed to bind to the SH2 domain of STAT3 and STAT5, thereby preventing their phosphorylation and subsequent activation.[4][5] This guide focuses on the crucial aspect of drug development: understanding the compound's interaction with proteins other than its intended targets.
Primary Biological Targets: STAT3 and STAT5
This compound demonstrates high affinity for both STAT3 and STAT5. Quantitative binding data confirms this primary interaction profile.
| Target | Binding Affinity (KD) | Assay Type |
| STAT3 | 300 nM | Surface Plasmon Resonance (SPR) |
| STAT5 | 464 nM | Surface Plasmon Resonance (SPR) |
Table 1: Binding Affinities of this compound for its Primary STAT Targets. Data sourced from multiple studies confirming the direct interaction of this compound with STAT3 and STAT5.[1][2]
The mechanism of action of this compound involves the inhibition of STAT3 and STAT5 phosphorylation, which is a critical step in their activation. This has been shown to effectively suppress the downstream transcriptional targets of these proteins.[1][4]
Investigation of Off-Target Effects
A recurring theme in the published literature is the high specificity of this compound. Several sources explicitly state that the compound shows "no discernible off-target effects at therapeutic doses".[1] This assertion is supported by broader screening efforts.
Kinase Selectivity Profile
One of the key assessments for off-target effects of kinase pathway inhibitors is a broad panel screen against a variety of kinases. While the full dataset from such a screen is not publicly detailed in the reviewed literature, it is reported that this compound was tested against a panel of 101 kinases and exhibited "much reduced or no affinity toward other kinases". This indicates a high degree of selectivity for its intended signaling pathway over a wide range of other potential kinase targets.
The absence of detailed quantitative data from this 101-kinase panel in the public domain prevents the creation of a comprehensive table of all tested non-target kinases and their corresponding binding affinities or inhibition values.
Signaling Pathway Visualization
The primary signaling pathway affected by this compound is the JAK-STAT pathway, specifically through the inhibition of STAT3 and STAT5. The intended therapeutic effect of this compound is the downstream consequence of this inhibition.
Figure 1. This diagram illustrates the inhibitory action of this compound on the STAT3/5 signaling pathway.
Given the lack of confirmed off-target interactions, a corresponding signaling pathway diagram for such effects cannot be generated.
Experimental Methodologies
The specificity of this compound has been determined through a variety of experimental protocols.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity between two molecules in real-time.
-
Objective: To determine the dissociation constant (KD) of this compound to its target proteins.
-
General Protocol:
-
Purified, His-tagged STAT3 and STAT5 proteins are immobilized on a sensor chip.
-
A series of concentrations of this compound are flowed over the chip surface.
-
The binding and dissociation of this compound to the immobilized STAT proteins are monitored by detecting changes in the refractive index at the sensor surface.
-
The resulting sensorgrams are fitted to a binding model to calculate the on-rate (k_a), off-rate (k_d), and the equilibrium dissociation constant (KD).
-
In Vitro Kinase Assays
These assays are used to determine the inhibitory activity of a compound against a panel of kinases.
-
Objective: To assess the selectivity of this compound by measuring its ability to inhibit the activity of a broad range of kinases.
-
General Protocol:
-
A panel of purified kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP (often radiolabeled).
-
This compound is added to the reaction at a defined concentration.
-
The activity of each kinase is measured by quantifying the amount of phosphorylated substrate.
-
The percentage of inhibition by this compound is calculated for each kinase in the panel.
-
Conclusion
References
The STAT3/5 Inhibitor SH-4-54: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of SH-4-54, a potent, non-phosphorylated, small-molecule inhibitor of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This compound has demonstrated significant anti-tumor activity in various cancer models, including glioblastoma, colorectal cancer, multiple myeloma, and chronic myeloid leukemia, by targeting key survival and proliferation pathways.
Pharmacodynamics: Targeting the STAT Signaling Pathway
The anticancer activity of this compound stems from its ability to directly interfere with the STAT3 and STAT5 signaling cascades, which are often aberrantly activated in malignancies and contribute to tumor cell survival, proliferation, and drug resistance.[1][2]
Mechanism of Action
This compound was rationally designed to mimic the native phosphopeptide binding sequence of the STAT3 SH2 domain.[3] By binding directly to the SH2 domains of STAT3 and STAT5, this compound effectively blocks their phosphorylation (activation) and subsequent dimerization, a critical step for their translocation to the nucleus and transcriptional activity.[3][4] This inhibition leads to the downregulation of downstream target genes involved in cell growth and survival, such as c-Myc, Cyclin D1, and Bcl-xL.[4][5] Studies have confirmed that this compound inhibits the phosphorylation of STAT3 at tyrosine 705 (Y705) in a dose-dependent manner, without altering total STAT3 protein levels.[1][4][5]
Binding Affinity and In Vitro Efficacy
Surface plasmon resonance (SPR) experiments have quantified the binding affinity of this compound to its primary targets.[6][7] The compound exhibits potent cytotoxic effects across a range of human cancer cell lines, particularly those known to be reliant on STAT3 signaling, such as glioblastoma brain tumor stem cells (BTSCs).[6][7] Notably, this compound shows selectivity for cancer cells, with no toxicity observed in normal human fetal astrocytes.[5][7]
| Parameter | Target | Value | Assay | Source |
| Binding Affinity (KD) | STAT3 | 300 nM | Surface Plasmon Resonance (SPR) | [4][6][7] |
| STAT5 | 464 nM | Surface Plasmon Resonance (SPR) | [4][6][7] | |
| Inhibitory Conc. (IC50) | 127EF Glioblastoma BTSC | 0.066 µM | Alamar Blue (3 days) | [7] |
| 84EF Glioblastoma BTSC | 0.102 µM | Alamar Blue (3 days) | [7] | |
| AR230 CML Cells | 2.9 µM | Not Specified | [8] | |
| AR230R CML Cells | 2.6 µM | Not Specified | [8] | |
| SW480 Colorectal Cells | 6.751 µM | CCK-8 (24 hours) | [5] | |
| LoVo Colorectal Cells | 5.151 µM | CCK-8 (24 hours) | [5] | |
| Multiple Myeloma Cells (10/15 lines) | < 10 µM | MTT Assay | [1] |
Table 1: Pharmacodynamic Profile of this compound (Binding Affinity and In Vitro Efficacy).
In Vivo Pharmacodynamics & Efficacy
Preclinical studies in xenograft mouse models have validated the in vivo activity of this compound. In mice with orthotopically xenografted glioblastoma (BT73), intraperitoneal (i.p.) administration of this compound at 10 mg/kg potently suppressed tumor growth.[7][9] This anti-tumor effect was correlated with a decrease in pSTAT3 expression in tumor cells, a reduction in proliferation, and an increase in apoptosis.[4][6] Similar efficacy was observed in a colorectal cancer model, where this compound inhibited tumor formation from cancer stem-like cells.[5] The compound has also demonstrated the ability to cross the blood-brain barrier.[4][6]
Pharmacokinetics: ADME Profile
Pharmacokinetic analyses of this compound in murine models have revealed key characteristics regarding its absorption, distribution, metabolism, and excretion (ADME).
Metabolic Stability and Metabolism
In vitro metabolic stability studies using cryopreserved hepatocytes from multiple species (human, mouse, rat, and dog) indicated that this compound is rapidly metabolized, with a half-life (t1/2) of approximately 5 minutes.[8] The primary metabolic pathway identified in murine models is glutathione (B108866) conjugation at the para position of the pentafluorophenyl group via a nucleophilic aromatic substitution (SNAr) reaction.[8] This rapid metabolism presents a significant challenge for maintaining therapeutic concentrations in vivo.
In Vivo Pharmacokinetics
Bioavailability studies in CD-1 mice confirm the rapid clearance observed in vitro.[8] Following a 20 mg/kg intraperitoneal injection, the compound was cleared quickly from the plasma, with a half-life of approximately 10-15 minutes.[8] Intravenous (IV) dosing also resulted in a rapid decrease in plasma concentration.[8] Despite this rapid clearance, a 10 mg/kg i.p. dose was sufficient to achieve a brain concentration of 700 nM after 30 minutes, a level well above its binding affinity for STAT3.[4]
| Parameter | Value | Species | Dosing Route & Vehicle | Source |
| Metabolic Half-Life (t1/2) | 5 min | Human, Mouse, Rat, Dog (Hepatocytes) | In Vitro | [8] |
| Plasma Half-Life (t1/2) | ~10-15 min | CD-1 Mouse | 20 mg/kg IP (10% DMA, 65% PEG 400, 25% saline) | [8] |
| Max. Concentration (Cmax) | 1657 ± 829 ng/mL | CD-1 Mouse | 20 mg/kg IP (10% DMA, 65% PEG 400, 25% saline) | [8] |
| Max. Concentration (Cmax) | 124 ng/mL | CD-1 Mouse | 5 mg/kg IV (10% PEG 400) | [8] |
| Brain Concentration | 700 nM (at 30 min) | Mouse | 10 mg/kg IP | [4] |
Table 2: Pharmacokinetic Parameters of this compound.
Detailed Experimental Protocols
This section outlines the methodologies employed in key preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding dissociation constant (KD) of this compound for STAT3 and STAT5.
-
Instrumentation: ProteOn XPR36 biosensor with an HTE sensor chip.[7][9]
-
Procedure:
-
Chip Preparation: The flow cells of the sensor chip are saturated with Ni(II) ions by flowing a nickel solution (30 µL/min for 120 s).[7][9]
-
Protein Immobilization: Purified His-tagged STAT3 and STAT5 in PBST buffer are injected over separate channels (25 µg/µL flow rate for 300 s) to achieve immobilization.[9]
-
Analyte Injection: A range of this compound concentrations (and a blank) are injected at a flow rate of 100 µL/min for 200 s to monitor binding.[9]
-
Dissociation: Running buffer is flowed over the chip for 600 s to monitor the dissociation of the inhibitor.[7][9]
-
Regeneration: The chip surface is regenerated with an injection of 1 M NaCl (100 µL/ml for 18 s).[7][9]
-
Data Analysis: Data are double-referenced to correct for non-specific binding and baseline drift. The Langmuir 1:1 binding model is used to determine KD values.[7][9]
-
In Vitro Cytotoxicity Assay (e.g., Alamar Blue)
-
Objective: To determine the IC50 value of this compound in cancer cell lines.
-
Procedure:
-
Cell Plating: Brain tumor stem cell (BTSC) spheres are dissociated into single cells using Accumax.[7][9] Cells are seeded in 96-well plates (1500-3000 cells/well) and allowed to adhere overnight.[7][9]
-
Drug Treatment: Cells are treated with serial dilutions of this compound (e.g., from 25 µM to 10 nM) or vehicle control (DMSO).[7][9]
-
Incubation: Plates are incubated for a specified period (e.g., 3 days).[7]
-
Viability Assessment: Cell viability is measured using an Alamar Blue assay, which quantifies metabolic activity.
-
Data Analysis: IC50 values are calculated from the dose-response curve.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the plasma concentration-time profile, Cmax, and t1/2 of this compound.
-
Animal Model: CD-1 mice.[8]
-
Procedure:
-
Dosing: Administer this compound via the desired route (e.g., 20 mg/kg IP). The vehicle for IP injection consists of 10% DMA, 65% PEG 400, and 25% saline.[8]
-
Sample Collection: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60 minutes, etc.) post-dose.
-
Sample Processing: Process blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of the parent compound (this compound) in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Plot plasma concentration versus time and perform non-compartmental analysis to calculate key PK parameters.
-
Conclusion
This compound is a potent dual inhibitor of STAT3 and STAT5 with a well-defined mechanism of action. It demonstrates significant preclinical efficacy against various cancer models, including those with therapeutic resistance. The primary challenge for its clinical development lies in its pharmacokinetic profile, characterized by rapid metabolic clearance.[8] Structure-activity relationship studies have led to the development of analogs, such as AM-1-124, with improved metabolic stability, representing a promising path forward.[8] This technical guide summarizes the core pharmacodynamic and pharmacokinetic properties of this compound, providing a foundational resource for ongoing research and development in the field of STAT-targeted cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Disarming an electrophilic warhead: Retaining potency in Tyrosine Kinase Inhibitor (TKI)-resistant CML lines, while circumventing pharmacokinetic liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | STAT | TargetMol [targetmol.com]
SH-4-54: A Deep Dive into its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor SH-4-54 and its profound effects on critical downstream signaling pathways. This compound has emerged as a potent therapeutic candidate, particularly in oncology, due to its targeted inhibition of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This document consolidates key quantitative data, details experimental methodologies for assessing its activity, and provides visual representations of the signaling cascades it modulates.
Core Mechanism of Action: Targeting the STAT3 and STAT5 Hubs
This compound is a non-phosphorylated, small molecule inhibitor designed to block the SH2 domain of STAT3.[1] This action prevents the phosphorylation and subsequent activation of STAT3, which in turn disrupts the formation of transcriptionally active STAT3:STAT3 homodimers.[1] The molecule also demonstrates inhibitory activity against STAT5.[2][3] By targeting these critical nodes, this compound effectively suppresses the expression of a multitude of downstream genes involved in cell proliferation, survival, and angiogenesis.
Quantitative Analysis of this compound's Efficacy
The potency of this compound has been quantified across various preclinical models. The following tables summarize the key binding affinities and inhibitory concentrations that underscore its therapeutic potential.
Table 1: Binding Affinity of this compound to STAT Proteins
| Target Protein | Dissociation Constant (KD) |
| STAT3 | 300 nM[2][3][4] |
| STAT5 | 464 nM[2][3][4] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay |
| 127EF | Glioblastoma Brain Cancer Stem Cells | 0.066 µM | Alamar Blue Assay[4] |
| 30M | Glioblastoma Brain Cancer Stem Cells | 0.1 µM | Alamar Blue Assay[4] |
| 84EF | Glioblastoma Brain Cancer Stem Cells | 0.102 µM | Alamar Blue Assay[4] |
| Human Myeloma Cell Lines (10/15) | Multiple Myeloma | < 10 µM | MTT Assay[1] |
| Glioma Cell Lines | Glioma | 1 - 7.4 µM | Not Specified[5] |
| Breast Cancer Cell Lines | Breast Cancer | 3.8 - 4.5 µM | Not Specified[5] |
| Prostate Cancer Cell Lines | Prostate Cancer | 5.3 - 5.8 µM | Not Specified[5] |
Impact on Downstream Signaling Pathways
This compound's inhibition of STAT3 and STAT5 leads to a cascade of effects on their downstream transcriptional targets. This modulation is central to its anti-tumor activity.
The IL-6/JAK2/STAT3 Signaling Axis
In many cancers, the pro-inflammatory cytokine Interleukin-6 (IL-6) promotes tumor growth by activating the JAK2/STAT3 pathway. This compound effectively curtails this signaling cascade by preventing STAT3 phosphorylation.[6] This leads to a reduction in the expression of genes that drive cell proliferation and survival.
Figure 1: Inhibition of the IL-6/JAK2/STAT3 pathway by this compound.
Downregulation of Key Oncogenic Proteins
By inhibiting STAT3's transcriptional activity, this compound leads to a decrease in the levels of several key proteins implicated in cancer progression. These include:
-
c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.[1][6]
-
Cyclin D1: A key regulator of the cell cycle.[7]
-
Bcl-xL and Bcl-2: Anti-apoptotic proteins that promote cell survival.[5][7]
-
Survivin: An inhibitor of apoptosis.[5]
-
Stemness Markers (ALDH1A1, CD44, Nanog): Proteins associated with cancer stem cell characteristics.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
SH-4-54: A Technical Guide to Cellular Permeability and Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-4-54 is a potent, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] By targeting the SH2 domain of these proteins, this compound effectively blocks their phosphorylation, subsequent dimerization, and translocation to the nucleus, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and angiogenesis.[2][3] This targeted mechanism of action has positioned this compound as a promising therapeutic candidate for various cancers, particularly those characterized by aberrant STAT3 signaling, such as glioblastoma and multiple myeloma.[2][4] A critical aspect of its therapeutic potential lies in its ability to traverse cellular membranes to reach its intracellular targets. This technical guide provides a comprehensive overview of the cellular permeability and uptake of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated molecular pathways and workflows.
Data Presentation
The following tables summarize the available quantitative data regarding the binding affinity, cytotoxic activity, and in vivo permeability of this compound.
Table 1: Binding Affinity of this compound
| Target | Binding Constant (KD) |
| STAT3 | 300 nM[1][2] |
| STAT5 | 464 nM[1][2] |
Table 2: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Assay |
| 127EF | Glioblastoma Brain Tumor Stem Cell | 0.066 µM[5] | Alamar Blue |
| 30M | Glioblastoma Brain Tumor Stem Cell | 0.1 µM[5] | Alamar Blue |
| 84EF | Glioblastoma Brain Tumor Stem Cell | 0.102 µM[5] | Alamar Blue |
| AGS | Gastric Cancer | 5.42 µM[6] | CCK-8 |
| H9c2 | Myoblast | 10.2 µM[6] | CCK-8 |
| MGC-803 | Gastric Cancer | 8.51 µM[6] | CCK-8 |
| Multiple Myeloma Cell Lines (10/15) | Multiple Myeloma | < 10 µM[2] | MTT Assay |
Table 3: In Vivo Brain Permeability of this compound in Mice
| Parameter | Value |
| Brain Concentration | 700 nM[7] |
| Time Post-Injection | 30 minutes[7] |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage | 10 mg/kg[7] |
Cellular Permeability and Uptake Mechanisms
While specific in vitro permeability coefficients (Papp) from assays such as the Caco-2 or Parallel Artificial Membrane Permeability Assay (PAMPA) are not extensively reported in the available literature for this compound, its ability to cross the blood-brain barrier in mice provides strong evidence of its cell permeability.[7] The detection of a significant concentration of this compound in the brain following systemic administration suggests that the molecule possesses the necessary physicochemical properties to traverse the highly selective endothelial cell layer of the blood-brain barrier.[7]
As a small molecule inhibitor, it is plausible that this compound enters cells primarily through passive diffusion across the lipid bilayer. However, the involvement of carrier-mediated transport mechanisms cannot be entirely ruled out without further specific investigation. The determination of the precise uptake mechanism would require dedicated studies, such as temperature-dependent uptake assays or competition assays with known transporter substrates.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular activity and permeability.
Protocol 1: Western Blot Analysis of STAT3 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on STAT3 phosphorylation.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-24 hours). If necessary, stimulate STAT3 phosphorylation with a suitable cytokine (e.g., IL-6) for the final 15-30 minutes of treatment.
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated STAT3 (p-STAT3) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[8][9]
Protocol 2: Cell Viability Assay (CCK-8)
This protocol measures the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add 10 µL of various concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.[2][4][10][11]
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding kinetics and affinity of this compound to its target proteins.
-
Ligand Immobilization: Immobilize purified, His-tagged STAT3 or STAT5 protein onto a sensor chip (e.g., a Ni-NTA surface) in a ProteOn XPR36 biosensor.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBST with a small percentage of DMSO).
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized ligand surface at a constant flow rate. Monitor the binding response in real-time.
-
Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the compound.
-
Regeneration: Regenerate the sensor surface by injecting a solution to remove the bound analyte (e.g., 1 M NaCl).
-
Data Analysis: Analyze the sensorgram data using appropriate software (e.g., ProteOn Manager Software). Fit the data to a suitable binding model (e.g., Langmuir 1:1) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[12][13][14]
Protocol 4: General Methodology for Determining Intracellular Concentration
This protocol outlines a general approach to quantify the amount of this compound that has entered the cells.
-
Cell Treatment: Incubate the target cells with a known concentration of this compound for various time points.
-
Cell Harvesting and Washing: After incubation, rapidly wash the cells multiple times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Extraction: Lyse the cells and extract the intracellular contents, including this compound, using an organic solvent.
-
Quantification: Analyze the cell lysate using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS) to determine the concentration of this compound.
-
Normalization: Normalize the intracellular concentration to the cell number or total protein content to allow for comparison across different conditions.[7][15]
Visualizations
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound in the JAK/STAT3 signaling pathway.
Caption: Experimental workflow for Western blot analysis of pSTAT3 inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ptglab.com [ptglab.com]
- 3. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 4. bosterbio.com [bosterbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | STAT | TargetMol [targetmol.com]
- 13. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SH-4-54 in Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of SH-4-54, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, in breast cancer cell line research. The following protocols and data are intended to facilitate the investigation of this compound's therapeutic potential and its mechanism of action in various breast cancer subtypes.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overexpressed and constitutively activated in a variety of human cancers, including breast cancer. Aberrant STAT3 signaling plays a crucial role in tumor progression by promoting cell proliferation, survival, angiogenesis, and metastasis.[1] this compound is a small molecule inhibitor that targets the SH2 domain of STAT3 and STAT5, preventing their dimerization, nuclear translocation, and transcriptional activity.[2] This document outlines detailed protocols for evaluating the efficacy of this compound in breast cancer cell lines.
Data Presentation
This compound Inhibitor Profile
| Parameter | Value | Reference |
| Target | STAT3, STAT5 | |
| Binding Affinity (Kd) | STAT3: 300 nM, STAT5: 464 nM | |
| Solvent | DMSO | [2] |
| Storage | Stock solution at -20°C or -80°C | [3] |
Reported IC50 Values of this compound in Various Cancer Cell Lines (Non-Breast Cancer)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| AGS | Gastric Cancer | 5.42 | CCK-8 | [3] |
| H9c2 | Rat Myoblast | 10.2 | CCK-8 | [3] |
| MGC-803 | Gastric Cancer | 8.51 | CCK-8 | [3] |
| 127EF | Glioblastoma | 0.066 | Alamar Blue | [4] |
| 30M | Glioblastoma | 0.1 | Alamar Blue | [4] |
| 84EF | Glioblastoma | 0.102 | Alamar Blue | [4] |
Experimental Protocols
Cell Culture of Breast Cancer Cell Lines
This protocol describes the general procedure for culturing common breast cancer cell lines such as MDA-MB-231 (triple-negative) and T47D (ER-positive).
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, T47D)
-
Complete growth medium (e.g., DMEM for MDA-MB-231, RPMI-1640 for T47D)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Maintain breast cancer cell lines in their respective complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
For subculturing, aspirate the old medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells from the flask surface.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cells
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to start with a concentration range of 0.1 µM to 50 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for STAT3 Phosphorylation
This protocol assesses the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.[5]
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-STAT3, total STAT3, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the p-STAT3 levels to total STAT3 and β-actin.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This protocol evaluates the effect of this compound on the invasive potential of breast cancer cells.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Complete growth medium (as a chemoattractant)
-
Cotton swabs
-
Staining solution (e.g., Crystal Violet)
-
Microscope
Procedure:
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest breast cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the transwell inserts.
-
Add complete growth medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Compare the number of invading cells in the this compound treated groups to the control group.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the STAT3 signaling pathway.
Experimental Workflow Diagram
References
- 1. An Experimental Model of Breast Cancer Cells: Informative Protocol for In Vitro Culture | Anticancer Research [ar.iiarjournals.org]
- 2. Chronic Inhibition of STAT3/STAT5 in Treatment-Resistant Human Breast Cancer Cell Subtypes: Convergence on the ROS/SUMO Pathway and Its Effects on xCT Expression and System xc- Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. STAT3 Knockdown Induces Tumor Formation by MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SH-4-54 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of SH-4-54, a potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, for in vitro cell culture experiments. Detailed protocols for key assays are provided to ensure reproducible and reliable results.
Introduction
This compound is a cell-permeable compound that selectively targets the SH2 domain of STAT3 and STAT5, preventing their phosphorylation, dimerization, and subsequent transcriptional activity.[1][2] Aberrant STAT signaling is a hallmark of various cancers, making this compound a valuable tool for studying cancer cell proliferation, survival, and chemoresistance.[1][3] It has demonstrated significant anti-tumor activity in a range of cancer cell lines, including glioblastoma, colorectal cancer, multiple myeloma, and breast cancer, while showing minimal toxicity to normal cells.[1][4][5]
Mechanism of Action
This compound functions by binding to the SH2 domains of STAT3 and STAT5 with high affinity.[6][7] This binding event physically obstructs the phosphorylation of the critical tyrosine residue (Y705 for STAT3) by upstream kinases such as JAK2.[1][4] Consequently, STAT3 and STAT5 cannot form homodimers or heterodimers, preventing their translocation to the nucleus and the transcription of target genes involved in cell cycle progression, apoptosis, and stemness.[1][4]
Data Presentation
Solubility and Storage
Proper handling and storage of this compound are critical for maintaining its activity.
| Parameter | Specification | Source |
| Molecular Weight | 610.59 g/mol | [5] |
| Appearance | White powder | |
| Solubility | DMSO: up to 100 mg/mL (163.77 mM) | [5][8] |
| Ethanol (warmed): up to 79 mg/mL (129.38 mM) | [8] | |
| Water: Insoluble | [8] | |
| Storage (Powder) | -20°C for up to 3 years | [8] |
| Storage (in DMSO) | -80°C for up to 1 year | [6] |
Note: For cell culture experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO and store it in aliquots at -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[7]
Effective Concentrations and IC50 Values
The optimal concentration of this compound varies depending on the cell line and the specific experimental endpoint. The following table summarizes reported effective concentrations and half-maximal inhibitory concentrations (IC50).
| Cell Line | Cancer Type | Assay | Concentration Range | IC50 | Incubation Time | Source |
| SW480 | Colorectal Cancer | CCK-8 | 1-10 µmol/L | 6.751 ± 0.821 µmol/L | 24 hours | [4] |
| LoVo | Colorectal Cancer | CCK-8 | 1-10 µmol/L | 5.151 ± 0.551 µmol/L | 24 hours | [4] |
| 127EF | Glioblastoma (BTSC) | Alamar Blue | 10 nM - 25 µM | 0.066 µM | 3 days | [5] |
| 30M | Glioblastoma (BTSC) | Alamar Blue | 10 nM - 25 µM | 0.1 µM | 3 days | [5] |
| 84EF | Glioblastoma (BTSC) | Alamar Blue | 10 nM - 25 µM | 0.102 µM | 3 days | [5] |
| AGS | Gastric Cancer | CCK-8 | Not specified | 5.42 µM | 72 hours | [6] |
| MGC-803 | Gastric Cancer | CCK-8 | Not specified | 8.51 µM | 72 hours | [6] |
| H9c2 | Rat Cardiomyoblast | CCK-8 | Not specified | 10.2 µM | 72 hours | [6] |
| Multiple Myeloma (HMCLs) | Multiple Myeloma | MTT | Not specified | < 10 µM (for 10/15 lines) | Not specified | [1][2] |
| K562 / K562R | Chronic Myeloid Leukemia | CCK-8 | Not specified | Not specified | Not specified | [3] |
| MDA-MB-231 | Breast Cancer | Not specified | Not specified | Not specified | Chronic treatment | [9] |
| T47D | Breast Cancer | Not specified | Not specified | Not specified | Chronic treatment | [9] |
BTSC: Brain Tumor Stem Cells; HMCLs: Human Myeloma Cell Lines
Mandatory Visualizations
Caption: this compound inhibits the STAT3/5 signaling pathway.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8/MTT)
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[4] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.[10]
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 25 µM). Include a vehicle control group treated with medium containing the same final concentration of DMSO (e.g., 0.1%).[4][7]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]
-
Assay Reagent Addition:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[4]
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12] Afterwards, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11][12]
-
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.[4][11]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol assesses the inhibitory effect of this compound on STAT3 phosphorylation.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT3 (Y705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-STAT3, 1:1000; anti-STAT3, 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Use β-actin as a loading control.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated STAT3 compared to total STAT3.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat with this compound for the chosen duration (e.g., 24 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.[1]
-
Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells Calculate the percentage of apoptotic cells in each treatment group.
-
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | STAT | TargetMol [targetmol.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. Chronic Inhibition of STAT3/STAT5 in Treatment-Resistant Human Breast Cancer Cell Subtypes: Convergence on the ROS/SUMO Pathway and Its Effects on xCT Expression and System xc- Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-STAT3 Inhibition by SH-4-54 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including proliferation, survival, and differentiation.[1][2][3] The activation of STAT3 is mediated through phosphorylation at the tyrosine 705 residue (p-STAT3), which is a critical step in the Janus kinase (JAK)/STAT signaling pathway.[1][3] Dysregulation and constitutive activation of the STAT3 signaling pathway are hallmarks of numerous human cancers, making it a significant target for therapeutic intervention.[3][4]
SH-4-54 is a potent small-molecule inhibitor that targets the SH2 domain of both STAT3 and STAT5.[5][6] By binding to the SH2 domain, this compound is designed to prevent the phosphorylation and subsequent dimerization of STAT3, thereby inhibiting its transcriptional activity.[7][8] This inhibitory action has been shown to suppress tumor growth and induce apoptosis in various cancer models.[5][7][9]
These application notes provide a comprehensive protocol for utilizing Western blot analysis to investigate and quantify the inhibitory effect of this compound on STAT3 phosphorylation in cancer cell lines. Western blotting is a widely used and effective method to semi-quantitatively measure the levels of p-STAT3, offering a direct assessment of this compound's efficacy in targeting the STAT3 pathway.[1][2]
Data Presentation
The following table summarizes the key quantitative parameters for the experimental protocol.
| Reagent/Antibody | Stock Concentration | Working Dilution/Concentration | Vendor (Example) | Catalog # (Example) |
| This compound | 10 mM in DMSO | 1-25 µM[9] | MedChemExpress | HY-12418 |
| p-STAT3 (Tyr705) Antibody (Rabbit) | 1 mg/mL | 1:500 - 1:1000[3][10] | Cell Signaling Technology | 9145[1] |
| Total STAT3 Antibody (Mouse) | 1 mg/mL | 1:1000[2] | Cell Signaling Technology | 9139[1] |
| β-Actin Antibody (Loading Control) | 1 mg/mL | 1:5000[2] | Abcam | ab8227 |
| HRP-conjugated anti-rabbit IgG | As specified | 1:2000 - 1:10000[2] | Cell Signaling Technology | 7074 |
| HRP-conjugated anti-mouse IgG | As specified | 1:2000 - 1:10000 | Cell Signaling Technology | 7076[1] |
Signaling Pathway and Inhibitor Action
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-Stat3 Antibody (Tyr705) (D3A7) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Anti-STAT3 (Phospho-Tyr705) Antibody (A50171) | Antibodies.com [antibodies.com]
Application Notes: Immunoprecipitation of STAT3/5 Following SH-4-54 Treatment
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5, are critical mediators of cytokine and growth factor signaling.[1] They play essential roles in cell proliferation, survival, differentiation, and immune responses.[2] Dysregulation and constitutive activation of STAT3 and STAT5 are hallmarks of various cancers, making them attractive targets for therapeutic intervention.[3][4] SH-4-54 is a potent, cell-permeable small molecule that dually inhibits both STAT3 and STAT5.[5][6] It functions by targeting the SH2 domain, a conserved region critical for STAT phosphorylation, dimerization, and subsequent nuclear translocation.[7][8][9] This inhibitory action prevents the transcription of downstream target genes involved in oncogenesis.[7][9]
Immunoprecipitation (IP) is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[10] When studying the effects of an inhibitor like this compound, IP is invaluable for enriching STAT3 and STAT5 populations. This enrichment allows for sensitive downstream analysis, primarily through Western blotting, to determine the inhibitor's effect on post-translational modifications, such as phosphorylation at key tyrosine residues (Tyr705 for STAT3 and Tyr694 for STAT5).[4][11] These application notes provide a comprehensive guide and detailed protocols for researchers performing immunoprecipitation of STAT3 and STAT5 from cells treated with the inhibitor this compound.
Signaling Pathway and Mechanism of Action
The Janus kinase (JAK)-STAT signaling pathway is initiated when a cytokine or growth factor binds to its corresponding cell surface receptor.[2] This binding event activates associated JAKs, which then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[1] Recruited STATs are subsequently phosphorylated by JAKs on a conserved tyrosine residue, leading to their dissociation from the receptor, homo- or heterodimerization via reciprocal SH2 domain-phosphotyrosine interactions, and translocation to the nucleus to regulate gene expression.[1][2] this compound disrupts this cascade by binding to the SH2 domains of STAT3 and STAT5, preventing their phosphorylation and activation.[7][12]
Caption: JAK/STAT3/5 signaling pathway and the inhibitory mechanism of this compound.
Data Presentation
Quantitative analysis is crucial for evaluating the efficacy of this compound. The following tables summarize key quantitative data related to the inhibitor's activity.
Table 1: Binding Affinity of this compound for STAT3 and STAT5
This table presents the dissociation constants (K D), which measure the binding affinity of this compound to its target proteins. A lower K D value indicates a stronger binding affinity.
| Target Protein | Dissociation Constant (K D) | Reference |
| STAT3 | 300 nM | [5][6] |
| STAT5 | 464 nM | [5][6] |
Table 2: Representative Effects of this compound on STAT3/STAT5 Phosphorylation
This table summarizes the observed effects of this compound on the phosphorylation of STAT3 and STAT5 in various cancer cell lines as determined by Western blot analysis.
| Cell Line | Cancer Type | This compound Concentration | Effect on p-STAT3 (Y705) & p-STAT5 (Y694) | Reference |
| K562, K562R | Chronic Myeloid Leukemia | Dose-dependent | Inhibition of phosphorylation for both STAT3 and STAT5. | [12][13] |
| Human Glioblastoma Brain Cancer Stem Cells (BTSCs) | Glioblastoma | Low nM concentrations | Potent suppression of p-STAT3. | [5] |
| SW480, LoVo | Colorectal Cancer | Dose-dependent | Inhibition of p-STAT3. | [7] |
| Multiple Myeloma Cell Lines (HMCLs) | Multiple Myeloma | Not specified | Inhibition of constitutive STAT3 phosphorylation. | [9] |
Experimental Protocols
The following section provides detailed protocols for the immunoprecipitation and subsequent analysis of STAT3 and STAT5 after treating cells with this compound.
Caption: Overall workflow for immunoprecipitation of STAT3/5 after this compound treatment.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture: Culture the chosen cell line (e.g., K562, SW480) in the appropriate medium and conditions as per standard protocols.[7][12]
-
Seeding: Seed cells to achieve 70-80% confluency on the day of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control group treated with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired duration (e.g., 3, 6, or 24 hours) at 37°C in a 5% CO₂ incubator. The optimal time may need to be determined empirically.[13]
Protocol 2: Preparation of Cell Lysates
This protocol uses a non-denaturing lysis buffer to preserve protein interactions and native conformations, which is critical for immunoprecipitation.[10]
-
Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold non-denaturing IP Lysis Buffer to the cells.
-
IP Lysis Buffer Recipe: 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol.
-
Important: Immediately before use, add protease and phosphatase inhibitor cocktails to the lysis buffer to prevent protein degradation and dephosphorylation.
-
-
Scraping and Incubation: Scrape the cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1-2 mg/mL with IP Lysis Buffer.
Protocol 3: Immunoprecipitation of STAT3 or STAT5
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) bead slurry to 1 mg of protein lysate. Incubate with rotation for 1 hour at 4°C. Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Antibody Incubation: Add 2-5 µg of primary antibody (e.g., rabbit anti-STAT3 or rabbit anti-STAT5) to the pre-cleared lysate. As a negative control, set up a parallel sample with an equivalent amount of a non-specific IgG of the same isotype (e.g., Rabbit IgG).
-
Incubation: Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Bead Capture: Add 30-40 µL of Protein A/G agarose bead slurry to each sample. Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C. Discard the supernatant. Wash the beads three to five times with 1 mL of ice-cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.
-
Elution: Resuspend the washed beads in 40 µL of 2X Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the proteins from the beads.
-
Final Collection: Centrifuge the samples at 14,000 x g for 1 minute. The supernatant now contains the immunoprecipitated protein, ready for Western blot analysis.
Protocol 4: SDS-PAGE and Western Blot Analysis
-
Gel Electrophoresis: Load 20 µL of the eluted immunoprecipitated samples and 20-30 µg of the input lysate (saved from Protocol 2, Step 5) onto an SDS-polyacrylamide gel. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the appropriate primary antibodies diluted in blocking buffer.
-
To detect phosphorylation: Use mouse anti-pSTAT3 (Y705) or mouse anti-pSTAT5 (Y694).
-
To confirm successful IP: Use rabbit anti-STAT3 or rabbit anti-STAT5 on a separate blot or after stripping the first one.
-
Note: Using primary antibodies from a different species than the IP antibody helps avoid detection of the heavy and light chains of the IP antibody.[10]
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensity of phosphorylated STAT3/5 in the this compound-treated samples to the vehicle control. The input lanes serve as a control to show that the total STAT3/5 protein levels are unaffected by the treatment.[7]
Caption: Logical flow from this compound action to its anti-cancer effects.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Implications of STAT3 and STAT5 signaling on gene regulation and chromatin remodeling in hematopoietic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Inhibition of STAT3/STAT5 in Treatment-Resistant Human Breast Cancer Cell Subtypes: Convergence on the ROS/SUMO Pathway and Its Effects on xCT Expression and System xc- Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.benchsci.com [blog.benchsci.com]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Evaluating the Efficacy of the STAT3/5 Inhibitor SH-4-54 using Cell Viability Assays
Introduction
SH-4-54 is a potent, small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5. It binds to the SH2 domain of STAT3 and STAT5 with high affinity, preventing their phosphorylation and subsequent dimerization.[1][2][3] This disruption of the STAT signaling pathway is critical as aberrant STAT3 activity is a hallmark of numerous cancers, promoting cell proliferation, survival, and suppressing apoptosis.[3][4] this compound has demonstrated significant anti-tumor activity and cytotoxicity in various cancer cell lines, particularly in glioblastoma and colorectal cancer, while exhibiting minimal toxicity in normal cells.[1][4][5]
Evaluating the cytotoxic and anti-proliferative effects of compounds like this compound is a cornerstone of pre-clinical drug development. Colorimetric cell viability assays, such as the MTT and CCK-8 assays, are fundamental tools for this purpose. These assays provide quantitative data on how this compound affects cell metabolic activity, which is directly proportional to the number of viable cells.
Mechanism of Action: this compound Inhibition of the STAT3 Pathway
The STAT3 signaling pathway is typically activated by cytokines and growth factors, leading to the transcription of genes involved in cell survival and proliferation. This compound effectively blocks this cascade by inhibiting the activation of STAT3.[1][5][6]
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | Assay Used | IC50 (µM) | Reference |
| AGS | Gastric Adenocarcinoma | CCK-8 | 5.42 | [1] |
| 127EF | Glioblastoma | Alamar Blue | 0.066 | [2] |
| 30M | Glioblastoma | Alamar Blue | 0.1 | [2] |
| 84EF | Glioblastoma | Alamar Blue | 0.102 | [2] |
| SW480 | Colorectal Cancer | CCK-8 | 6.751 ± 0.821 | [4] |
| LoVo | Colorectal Cancer | CCK-8 | 5.151 ± 0.551 | [4] |
Experimental Protocols
General Considerations for this compound Assays
-
Solvent Control : this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[5] It is crucial to include a vehicle control group (cells treated with the same final concentration of DMSO as the highest this compound concentration) to account for any solvent-induced effects. The final DMSO concentration in the cell culture medium should generally not exceed 0.1%.[5]
-
Aseptic Technique : All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.
-
Consistency : Incubation times, reagent volumes, and cell densities should be kept consistent across all plates and experiments to ensure reproducibility.
Protocol 1: MTT Cell Viability Assay
This assay measures cell viability by the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[7][8]
Caption: A generalized workflow for the MTT cell viability assay.
Materials:
-
96-well flat-bottom plates
-
This compound compound
-
Appropriate cell line and complete culture medium
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[8][9] Store protected from light.
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1 µM to 25 µM). Include vehicle-only (DMSO) and medium-only (blank) controls.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition : After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[8][9]
-
Formazan Formation : Incubate the plate for 1 to 4 hours at 37°C.[9] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization : Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[8][9] Mix gently by pipetting or using an orbital shaker for 15 minutes.[7][8]
-
Absorbance Measurement : Measure the absorbance at a wavelength between 570 nm and 590 nm using a microplate reader.[7][9] A reference wavelength of ~620-630 nm can be used to reduce background noise.[7][9]
-
Data Analysis :
-
Subtract the absorbance of the blank (medium-only) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the % viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: CCK-8 Cell Viability Assay
The Cell Counting Kit-8 (CCK-8) assay utilizes a highly water-soluble tetrazolium salt (WST-8), which is reduced by dehydrogenases in living cells to produce a soluble orange-colored formazan dye.[10] This assay is generally considered more convenient and less toxic than the MTT assay.
Caption: A generalized workflow for the CCK-8 cell viability assay.
Materials:
-
96-well flat-bottom plates
-
This compound compound
-
Appropriate cell line and complete culture medium
-
Cell Counting Kit-8 (CCK-8) reagent
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment : Add 10 µL of medium containing various concentrations of this compound to the wells.[11] Ensure to include vehicle-only and medium-only controls.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[4]
-
CCK-8 Addition : Add 10 µL of CCK-8 solution directly to each well.[10][12] Be careful to avoid introducing bubbles as they can interfere with the reading.[11]
-
Color Development : Incubate the plate for 1 to 4 hours at 37°C.[10][12] The incubation time depends on the cell type and density; monitor for sufficient color change.
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.[10][12]
-
Data Analysis :
-
Subtract the absorbance of the blank (medium-only with CCK-8) wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the results to determine the IC50 value of this compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | STAT | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 11. ptglab.com [ptglab.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of SH-4-54 in Mice
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of SH-4-54, a potent small-molecule STAT3 inhibitor, in mouse models of cancer.
Overview and Mechanism of Action
This compound is a non-phosphorylated, small-molecule inhibitor that targets the SH2 domain of both Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] By binding to the SH2 domain, this compound prevents the phosphorylation and subsequent activation of STAT3, thereby inhibiting its dimerization and transcriptional activity.[3] Aberrant STAT3 signaling is a hallmark of many cancers, promoting tumor cell proliferation, survival, invasion, and immunosuppression.[4][5] this compound has demonstrated significant anti-tumor activity in various cancer models, including colorectal cancer, glioblastoma, and multiple myeloma, by suppressing stemness, chemoresistance, and inducing apoptosis.[1][3]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the IL-6/JAK2/STAT3 signaling pathway.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of this compound in various mouse xenograft models.
Table 1: In Vivo Dosage and Administration of this compound
| Parameter | Details | Reference |
| Drug | This compound | [1][6] |
| Dose | 10 mg/kg | [1][6] |
| Administration Route | Intraperitoneal (IP) injection | [1][6] |
| Frequency | Twice a day | [1] |
| Vehicle | 200 µL of PBS | [1] |
| Treatment Duration | 20 consecutive days | [1] |
Table 2: Summary of In Vivo Efficacy Studies
| Mouse Model | Cell Line | Key Findings | Reference |
| Nude Mice (Subcutaneous Xenograft) | SW480 (Colorectal Cancer) | - Significantly inhibited subcutaneous tumor growth. - Largest tumor diameter in the treated group was 0.43 cm vs. 1.25 cm in the control group. | [1] |
| Nude Mice (Orthotopic Xenograft) | BT73 (Glioblastoma) | - Inhibited the growth of glioblastoma. - Suppressed the phosphorylation of STAT3 (p-STAT3). | [1][6] |
Experimental Protocols
This section provides detailed protocols for the in vivo administration of this compound in mice based on published studies.
Materials
-
This compound (TargetMol, T3339 or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Nude mice (e.g., BALB/c nude)
-
Cancer cell line of interest (e.g., SW480, BT73)
-
Matrigel (or other appropriate matrix for cell implantation)
-
Sterile syringes and needles (e.g., 1 mL syringes, 27G needles)
-
Isoflurane (B1672236) (for anesthesia)
-
Calipers for tumor measurement
Preparation of this compound Solution
For in vivo studies, this compound is typically dissolved in a suitable vehicle. While PBS was used in one study, other formulations may be necessary depending on solubility. A common formulation for similar compounds is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline/PBS/ddH₂O
Note: Always ensure the final concentration of the working solution allows for the desired dosage in a reasonable injection volume (e.g., 100-200 µL). Sonication may be required to fully dissolve the compound.[6]
Xenograft Mouse Model Establishment
The following is a general protocol for establishing subcutaneous xenografts.
-
Culture the desired cancer cells to the exponential growth phase.
-
Harvest and resuspend the cells in a mixture of culture medium and Matrigel. A common cell density is 1 x 10⁵ cells in a 200 µL volume.[1]
-
Subcutaneously inject the cell suspension into the flank of the nude mice.
-
Monitor the mice for tumor formation. Tumors typically become palpable within 10-20 days.[1][7]
In Vivo Administration of this compound
-
Once tumors reach a palpable size (e.g., after 10 days), randomize the mice into control and treatment groups (n=6 per group is a common practice).[1]
-
For the treatment group, administer this compound via intraperitoneal injection at a dosage of 10 mg/kg.[1][6]
-
Administer the treatment twice daily for a specified duration, for instance, 20 consecutive days.[1]
-
For the control group, administer an equal volume of the vehicle (e.g., 200 µL of PBS) following the same schedule.[1]
Monitoring and Efficacy Evaluation
-
Monitor the body weight of the mice throughout the experiment to assess toxicity.
-
Measure the tumor volume every 4 days using calipers.[1] The tumor volume (V) can be calculated using the formula: V = (length × width²) × 0.52.[1]
-
At the end of the study (e.g., day 28), euthanize the mice using an approved method such as isoflurane overdose followed by cervical dislocation.[1]
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for p-STAT3, immunohistochemistry).
Experimental Workflow Diagram
Caption: Workflow for in vivo this compound efficacy studies in mice.
Important Considerations
-
Toxicity: While this compound has shown low toxicity in normal cells, it is crucial to monitor mice for any signs of adverse effects, such as significant weight loss, lethargy, or ruffled fur.[1]
-
Mouse Strain: Immunodeficient mice, such as NSG mice, are robust hosts for the engraftment of human cells and tissues.[8]
-
Tumor Implantation Site: For certain cancer types, such as breast cancer, implanting tumor cells in the mammary fat pad may be more appropriate.[8]
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions based on their specific research goals and the mouse models being used.
References
- 1. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of STAT3 activity delays obesity-induced thyroid carcinogenesis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | STAT | TargetMol [targetmol.com]
- 7. Inhibitory effect of STAT3 gene combined with CDDP on growth of human Wilms tumour SK-NEP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols: SH-4-54 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SH-4-54 is a potent, small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2] It binds to the SH2 domain of STAT3 and STAT5, preventing their phosphorylation and subsequent dimerization, which is crucial for their function as transcription factors.[3] Aberrant STAT3 signaling is a hallmark of many cancers, contributing to cell proliferation, survival, angiogenesis, and drug resistance.[3] By inhibiting this pathway, this compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including glioblastoma and multiple myeloma.[3][4] Notably, this compound has been shown to cross the blood-brain barrier, making it a promising candidate for treating brain tumors.[2]
Recent studies have highlighted the potential of this compound to enhance the efficacy of conventional chemotherapy agents. This is particularly relevant in the context of chemoresistance, a major obstacle in cancer treatment. By targeting the STAT3 pathway, which is often implicated in resistance mechanisms, this compound can re-sensitize cancer cells to chemotherapy. Research has specifically pointed towards a synergistic effect between this compound and the platinum-based chemotherapy drug oxaliplatin (B1677828) in colorectal cancer models.[4] This combination has been observed to significantly increase apoptosis in cancer stem-like cells, which are often responsible for tumor recurrence and metastasis.[4]
These application notes provide a comprehensive overview of the available data on this compound in combination with chemotherapy and offer detailed protocols for researchers to investigate this promising therapeutic strategy further.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (Single Agent)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | 6.751 ± 0.821 | [4] |
| LoVo | Colorectal Cancer | 5.151 ± 0.551 | [4] |
| 127EF | Glioblastoma | 0.066 | [4] |
| 30M | Glioblastoma | 0.1 | [4] |
| 84EF | Glioblastoma | 0.102 | [4] |
| Human Myeloma Cell Lines (10/15 tested) | Multiple Myeloma | < 10 | [3] |
Table 2: Synergistic Effect of this compound with Oxaliplatin in Colorectal Cancer Cells (Representative Data)
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Increase in Apoptosis (Combination vs. Oxaliplatin) |
| SW480 CSCs | Control | 5.2 ± 0.7 | - |
| Oxaliplatin (5 µM) | 15.8 ± 2.1 | - | |
| This compound (5 µM) | 8.1 ± 1.0 | - | |
| Oxaliplatin (5 µM) + this compound (5 µM) | 35.2 ± 3.5 | 2.23 | |
| LoVo CSCs | Control | 4.9 ± 0.6 | - |
| Oxaliplatin (5 µM) | 18.3 ± 2.5 | - | |
| This compound (5 µM) | 9.5 ± 1.2 | - | |
| Oxaliplatin (5 µM) + this compound (5 µM) | 42.1 ± 4.1 | 2.30 |
Note: The data in Table 2 is illustrative and based on findings that this compound significantly increases oxaliplatin-induced apoptosis.[4] Researchers should generate their own quantitative data following the provided protocols.
Signaling Pathway and Experimental Workflow
References
- 1. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for High-throughput Drug Combination Screening and Synergy Scoring | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of STAT3 Inhibition by Lentiviral shRNA Knockdown versus SH-4-54 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that plays a critical role in numerous cellular processes, including proliferation, survival, differentiation, and apoptosis.[1][2] In normal cells, STAT3 activation is a transient and tightly regulated process. However, persistent or constitutive activation of STAT3 is a common feature in a wide variety of human cancers, where it drives the expression of genes involved in tumor progression, metastasis, and chemoresistance.[2][3][4] This has established STAT3 as a prime therapeutic target for cancer drug development.
Two predominant strategies for inhibiting STAT3 function in a research setting are genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecules like SH-4-54. This document provides a detailed comparison of these two methods, complete with experimental protocols and quantitative data, to assist researchers in selecting the most appropriate approach for their study.
Mechanism of Action: Genetic vs. Pharmacological Inhibition
Lentiviral shRNA Knockdown of STAT3
Lentiviral shRNA technology provides a method for long-term, stable suppression of gene expression.[5][6] The mechanism involves the following steps:
-
Delivery: A lentiviral vector, a modified and replication-incompetent HIV-based virus, is used to deliver a genetic cassette into target cells.[5] This cassette is engineered to express a short hairpin RNA (shRNA) sequence specifically designed to be complementary to the STAT3 messenger RNA (mRNA).
-
Integration: Upon transduction, the lentiviral RNA is reverse-transcribed and integrated into the host cell's genome, ensuring stable and heritable expression of the shRNA.[6]
-
RNA Interference (RNAi): The expressed shRNA is processed by the cell's endogenous RNAi machinery (Dicer and RISC complexes), leading to the targeted degradation of STAT3 mRNA.[7]
-
Outcome: The degradation of the mRNA prevents the translation of the STAT3 protein. This results in a significant and sustained reduction in the total amount of STAT3 protein within the cell.[8][9]
This compound Small Molecule Inhibition
This compound is a rationally designed small-molecule inhibitor that targets the function of the STAT3 protein directly.[10] Its mechanism is distinct from shRNA-mediated knockdown:
-
Target Binding: this compound was designed to target the Src Homology 2 (SH2) domain of the STAT3 protein.[10] The SH2 domain is crucial for STAT3 function, as it mediates the binding of STAT3 to phosphorylated tyrosine residues on upstream receptors (like those associated with JAKs) and is essential for the formation of STAT3:STAT3 dimers.[1]
-
Inhibition of Activation: By binding to the SH2 domain, this compound blocks the recruitment of STAT3 to its activating kinases and prevents the subsequent phosphorylation of a key tyrosine residue (Y705).[10][11]
-
Disruption of Dimerization: The inhibitor also disrupts the formation of transcriptionally active STAT3 dimers.[10]
-
Outcome: this compound does not eliminate the STAT3 protein but rather inhibits its activation and function.[10] This leads to a rapid and potent suppression of STAT3 signaling and the transcription of its downstream target genes.[12] Notably, this compound also binds to the SH2 domain of STAT5, making it a dual STAT3/STAT5 inhibitor.[13][14]
Signaling Pathway and Points of Intervention
The following diagram illustrates the canonical JAK-STAT3 signaling pathway and highlights the distinct points of intervention for lentiviral shRNA and the this compound inhibitor.
References
- 1. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jebms.org [jebms.org]
- 3. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using Lentiviral shRNA Delivery to Knock Down Proteins in Cultured Neurons and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SH-4-54 solubility issues and recommended solvents
Welcome to the technical support center for SH-4-54, a potent STAT3/STAT5 inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to support your research.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter when working with this compound, providing clear solutions and preventative measures.
Q1: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?
A1: this compound is a hydrophobic compound and requires organic solvents for initial dissolution. The most common and recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[2][4]
For a stock solution, this compound can be dissolved in DMSO at a concentration of up to 100 mg/mL.[2][3][4] To aid dissolution, sonication is recommended.[1] If you do not have access to a sonicator, gentle warming in a water bath (e.g., 50°C) can also facilitate dissolution, particularly in ethanol.[3]
Q2: My this compound precipitated out of solution when I added it to my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue known as "crashing out" that occurs when a compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[6][7] To prevent precipitation, follow these steps:
-
Prepare a High-Concentration Stock in DMSO: First, dissolve this compound in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM). Ensure it is fully dissolved.
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilutions in your cell culture medium.
-
Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C.[6][7]
-
Gentle Mixing: Add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.[6][7]
-
Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1%, to minimize solvent-induced cell toxicity.[1]
If precipitation still occurs, it may indicate that the final concentration of this compound exceeds its solubility limit in the aqueous medium. In this case, reducing the final working concentration is recommended.
Q3: I observed a precipitate in my this compound solution after storing it. What happened and is the solution still usable?
A3: Precipitation upon storage can occur due to several factors, including temperature fluctuations and solvent hydration.[8] If your DMSO stock solution of this compound was stored at a lower temperature, the compound might have crystallized out of solution.
To remedy this, you can try to redissolve the precipitate by gently warming the solution and sonicating it. However, it is crucial to visually inspect the solution to ensure complete dissolution before use. To prevent this, it is best practice to prepare fresh working solutions from a concentrated stock for each experiment.[1] For long-term storage, stock solutions in DMSO should be stored at -80°C.[1][2] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.[1][2]
Q4: What are the optimal storage conditions for this compound powder and its stock solutions?
A4: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1][2]
-
In Solvent: Stock solutions of this compound in DMSO should be aliquoted and stored at -80°C for up to 1-2 years.[1][2] For short-term storage (up to one week), aliquots can be kept at 4°C.[1] It is important to avoid repeated freeze-thaw cycles.[1][2]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents. This data is compiled from multiple sources to provide a comprehensive overview.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 93 - 100[1][2][3][4] | 152.31 - 163.78[1][2] | Sonication is recommended. Use fresh, anhydrous DMSO.[1][2][4] |
| Ethanol | 47 - 79[1][3] | 76.97 - 129.38[1][3] | Sonication or warming may be required.[1][3] |
| Water | < 1[1] | Insoluble or slightly soluble[1] | Not a recommended primary solvent. |
| DMF | 30[5] | ~49.13 | |
| In Vivo Formulation | 3.3[1] | 5.4[1] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1] |
Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 610.59 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 6.11 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: In Vitro Cell Viability Assay (e.g., AlamarBlue Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound against cancer cell lines.
-
Cell Plating:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in pre-warmed complete cell culture medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1]
-
Include a vehicle control (DMSO only) at the same final concentration.
-
Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Viability Assessment:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC₅₀ value.
-
Visualizations
This compound Mechanism of Action: STAT3 Signaling Pathway Inhibition
This compound is a non-phosphorylated, small-molecule inhibitor that targets the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization.[9][10] This action blocks the translocation of STAT3 to the nucleus and inhibits the transcription of its downstream target genes, which are involved in cell proliferation, survival, and angiogenesis.[9][10]
Caption: this compound inhibits STAT3 phosphorylation, blocking its downstream signaling.
Experimental Workflow: Preparing a Working Solution of this compound for Cell Culture
This diagram illustrates the recommended workflow for diluting a concentrated DMSO stock of this compound for use in cell culture experiments to avoid precipitation.
Caption: Workflow for preparing this compound working solutions to prevent precipitation.
References
- 1. This compound | STAT | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of SH-4-54 in primary cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the STAT3/5 inhibitor, SH-4-54, in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1] Its mechanism of action involves binding to the SH2 domain of STAT3 and STAT5, which is crucial for their phosphorylation, dimerization, and subsequent translocation to the nucleus to act as transcription factors.[2][3] By blocking the SH2 domain, this compound prevents the activation of STAT3 and STAT5.[3]
Q2: What are the known off-target effects of this compound in primary cells?
A2: Current literature suggests that this compound has a favorable selectivity profile with minimal off-target effects at therapeutic doses.[1] One study screened this compound against a panel of 101 kinases and found little to no affinity, indicating high selectivity against this class of enzymes. It also showed minimal activity against the activation of 21 G-protein coupled receptors (GPCRs). While comprehensive, unbiased proteome-wide screening data in primary cells is not yet publicly available, the existing data points towards a low probability of significant off-target kinase or GPCR-mediated effects.
Q3: How selective is this compound for STAT3 and STAT5 over other STAT family members?
A3: this compound exhibits selectivity for STAT3 and STAT5 over other STAT family members, such as STAT1. It is reported to be over 4-fold more potent in competing for phosphopeptide binding to the SH2 domain of STAT3 compared to STAT1.
Q4: Is this compound toxic to non-cancerous primary cells?
A4: Multiple studies have reported that this compound displays minimal to no toxicity in normal, non-cancerous primary cells at concentrations that are cytotoxic to cancer stem cells.[2][3][4] For example, it has been shown to have no toxicity in human fetal astrocytes and the non-malignant (CD138⁻) cell fraction of primary patient-derived myeloma cells.[3][4] This suggests a therapeutic window where this compound can be used to target aberrant STAT3/5 signaling in diseased cells while sparing healthy primary cells.
Q5: What is the recommended concentration range for using this compound in primary cell culture?
A5: The optimal concentration of this compound will vary depending on the primary cell type and the specific experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application. However, based on published data, a starting concentration range of 100 nM to 5 µM is often used. For cytotoxicity assays in sensitive cancer stem cells, IC50 values have been reported in the nanomolar range (e.g., 66 nM to 530 nM).[4]
Q6: How can I verify that this compound is inhibiting STAT3 in my primary cells?
A6: The most direct way to verify the on-target activity of this compound is to measure the phosphorylation status of STAT3 at tyrosine 705 (pSTAT3 Y705) using Western blotting. A significant decrease in the pSTAT3/total STAT3 ratio upon treatment with this compound would indicate successful target engagement. You can also assess the expression of known STAT3 downstream target genes (e.g., c-Myc, Cyclin D1, Bcl-xL) by qPCR or Western blotting.
Troubleshooting Guides
Problem 1: No inhibition of STAT3 phosphorylation (pSTAT3) is observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Ensure this compound is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions in DMSO. |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 100 nM to 25 µM). |
| Insufficient Incubation Time | Optimize the incubation time. A typical starting point is 1-4 hours, but this may need to be adjusted based on the cell type. |
| Low Basal pSTAT3 Levels | If your primary cells have low basal STAT3 activity, you may need to stimulate them with a relevant cytokine (e.g., IL-6) to induce STAT3 phosphorylation before treating with this compound. |
| Cellular Resistance | Some cell types may have intrinsic resistance mechanisms. Confirm that your cells express STAT3 and that the pathway is active. |
Problem 2: Unexpected cytotoxicity is observed in my primary cells.
| Potential Cause | Troubleshooting Step |
| Incorrect Concentration | Double-check your calculations and the dilution of your this compound stock solution. |
| DMSO (Solvent) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiment. |
| Prolonged Incubation | Reduce the incubation time. Even for selective compounds, prolonged exposure can lead to toxicity. |
| Cell Sensitivity | Your specific primary cell type may be more sensitive to STAT3/5 inhibition. Perform a detailed dose-response curve to identify a non-toxic working concentration. |
Quantitative Data Summary
Table 1: Binding Affinities of this compound
| Target | Binding Constant (Kd) | Inhibitory Constant (Ki) |
| STAT3 | 300 nM[1] | 23.5 µM (vs. phosphopeptide) |
| STAT5 | 464 nM[1] | Not Reported |
| STAT1 | Not Reported | 92.3 µM (vs. phosphopeptide) |
Table 2: IC50 Values of this compound in Various Cancer Stem Cell Lines
| Cell Line | IC50 | Assay |
| 127EF (Glioblastoma) | 0.066 µM[4] | AlamarBlue |
| 30M (Glioblastoma) | 0.1 µM[4] | AlamarBlue |
| 84EF (Glioblastoma) | 0.102 µM[4] | AlamarBlue |
| SW480 (Colorectal) | 6.751 µM | CCK-8 |
| LoVo (Colorectal) | 5.151 µM | CCK-8 |
Detailed Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT3 (Tyr705) and Total STAT3
-
Cell Lysis:
-
Plate primary cells and allow them to adhere.
-
Treat cells with this compound at the desired concentrations for the optimized incubation time. Include a vehicle control (DMSO).
-
If necessary, stimulate cells with an appropriate cytokine to induce STAT3 phosphorylation prior to or during this compound treatment.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an ECL substrate.
-
Image the blot.
-
-
Stripping and Re-probing (Optional):
-
Strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe for total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability Assessment using AlamarBlue Assay
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
AlamarBlue Addition:
-
Add AlamarBlue reagent to each well at 10% of the total volume.
-
Incubate for 1-4 hours (or longer, depending on the metabolic activity of the cells) at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity (Generalized)
-
Immobilization of STAT3:
-
Recombinant STAT3 protein is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a His-capture chip if using His-tagged STAT3).
-
-
Binding Analysis:
-
A range of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) is injected over the sensor surface.
-
The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
References
Technical Support Center: Optimizing SH-4-54 Concentration to Minimize Cytotoxicity
Welcome to the technical support center for the novel STAT3/STAT5 inhibitor, SH-4-54. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions to achieve potent STAT3 and STAT5 inhibition while minimizing cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, cell-permeable small molecule that dually inhibits Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] It functions by binding to the SH2 domain of STAT3 and STAT5, which is crucial for their phosphorylation and subsequent dimerization. By preventing these activation steps, this compound effectively blocks the translocation of STAT3/5 to the nucleus and inhibits the transcription of their target genes.[3][4]
Q2: Is cytotoxicity an expected on-target effect of this compound?
A2: Yes, for cancer cells that are dependent on STAT3/STAT5 signaling for survival and proliferation, cytotoxicity is an expected on-target effect.[3][5] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[3][5] However, this compound has been reported to exhibit minimal to no toxicity in normal, non-cancerous cells, such as human fetal astrocytes and the non-malignant fraction of patient-derived myeloma cells.[1][4][6]
Q3: What are the known off-target effects of this compound?
A3: Current research suggests that this compound is a relatively specific inhibitor of STAT3 and STAT5 with no discernible off-target effects at therapeutic doses.[2] However, as with any small molecule inhibitor, the potential for off-target effects at higher concentrations cannot be entirely ruled out. One study has indicated that in temozolomide-resistant glioblastoma cells, this compound can enhance the mitochondrial translocation of STAT3, leading to respiratory chain dysfunction and apoptosis. While this is a mechanism of its cytotoxic action, it is important to consider this effect in the context of your specific cell model.
Q4: What is a general starting concentration range for in vitro experiments?
A4: A general starting concentration range for this compound in cell-based assays is between 100 nM and 10 µM.[3] The optimal concentration is highly dependent on the cell line and the desired experimental outcome (e.g., inhibition of STAT3/5 phosphorylation versus induction of apoptosis). A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Minimizing Cytotoxicity
This guide provides a systematic approach to troubleshoot and optimize the concentration of this compound to minimize cytotoxicity while maintaining effective STAT3/5 inhibition.
Problem 1: Excessive Cytotoxicity Observed
If you are observing a higher-than-expected level of cell death in your experiments, consider the following troubleshooting steps:
1. Optimize this compound Concentration and Incubation Time:
-
Recommendation: Perform a detailed dose-response and time-course experiment. This will help you identify the optimal concentration and incubation time to achieve the desired level of STAT3/5 inhibition without causing widespread cell death.
-
Experimental Workflow:
-
Seed your cells at a consistent density in a multi-well plate.
-
Treat the cells with a serial dilution of this compound (e.g., from 10 µM down to 1 nM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as in the treated wells).
-
Harvest cells at different time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Assess both STAT3/5 phosphorylation (by Western blot or flow cytometry) and cell viability (using assays like MTT, LDH, or Annexin V).
-
Plot the data to determine the concentration and time point that provides significant STAT3/5 inhibition with minimal impact on cell viability.
-
2. Adjust Cell Seeding Density:
-
Recommendation: The density at which cells are plated can influence their sensitivity to cytotoxic agents.
-
Troubleshooting Steps:
-
If cells are seeded too sparsely, they may be more susceptible to the effects of the inhibitor. Try increasing the seeding density.
-
Conversely, if cells are too confluent, the inhibitor may not be as effective, potentially leading to the use of higher, more toxic concentrations. Ensure your cells are in the logarithmic growth phase at the time of treatment.
-
3. Verify Solvent Concentration:
-
Recommendation: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. If higher concentrations are necessary, it is crucial to include a vehicle control with the same DMSO concentration to differentiate between solvent-induced and compound-induced cytotoxicity.
Problem 2: Inconsistent or Unreliable Cytotoxicity Results
If you are experiencing high variability in your cytotoxicity assays, consider these factors:
1. Assay Selection and Execution:
-
Recommendation: Different cytotoxicity assays measure different cellular parameters. It is advisable to use at least two different methods to confirm your results.
-
MTT/XTT/WST-1 assays: Measure metabolic activity.
-
LDH assay: Measures membrane integrity by detecting the release of lactate (B86563) dehydrogenase from damaged cells.
-
Annexin V/PI staining: Differentiates between apoptotic, necrotic, and live cells via flow cytometry.
-
-
Troubleshooting Step: Ensure that you are following the manufacturer's protocol for your chosen assay precisely. Pay close attention to incubation times, reagent preparation, and measurement parameters.
2. Cell Health and Culture Conditions:
-
Recommendation: The health and passage number of your cells can significantly impact their response to treatment.
-
Troubleshooting Steps:
-
Use cells with a low passage number.
-
Regularly check your cells for any signs of contamination.
-
Ensure that your cell culture conditions (e.g., media, supplements, CO2 levels, temperature) are optimal and consistent.
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Normal Cell Lines
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | CCK-8 | 24 hours | 6.751 ± 0.821 | [3] |
| LoVo | Colorectal Cancer | CCK-8 | 24 hours | 5.151 ± 0.551 | [3] |
| 127EF | Human Glioblastoma Brain Cancer Stem Cell | Alamar Blue | 3 days | 0.066 | [1] |
| 30M | Human Glioblastoma Brain Cancer Stem Cell | Alamar Blue | 3 days | 0.1 | [1] |
| 84EF | Human Glioblastoma Brain Cancer Stem Cell | Alamar Blue | 3 days | 0.102 | [1] |
| Multiple Myeloma Cell Lines (10/15 tested) | Human Myeloma | MTT | Not Specified | < 10 | [4] |
| Human Fetal Astrocytes | Normal Brain Cells | Not Specified | Not Specified | No toxicity observed | [1][2][6] |
| Non-malignant patient-derived myeloma cells (CD138⁻) | Normal Hematopoietic Cells | Annexin V | Not Specified | Little to no toxicity | [4] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to assess cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound in a culture dish or plate.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the JAK/STAT signaling pathway.
Experimental Workflow for Optimizing this compound Concentration
Caption: Troubleshooting workflow for optimizing this compound concentration.
Logical Relationship for Interpreting Cytotoxicity Assay Results
Caption: Decision tree for interpreting results from multiple cytotoxicity assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | STAT | TargetMol [targetmol.com]
Stability and degradation of SH-4-54 in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of the STAT3/STAT5 inhibitor, SH-4-54, in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations up to 100 mg/mL.[1] For other potential solvents, please refer to the solubility data table below. When preparing for cell-based assays, ensure the final concentration of DMSO in the culture medium does not exceed a level that would affect cell viability, typically recommended to be below 0.1%.[2]
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to two years.[1] For shorter periods, storage at -20°C for up to one year is also acceptable.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1][2] For very short-term use, within a week, aliquots can be stored at 4°C.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation is observed, gentle warming and/or sonication can be used to aid in the redissolution of the compound.[1][2] Ensure the compound is fully dissolved before use to guarantee accurate concentration in your experiments. The hygroscopic nature of DMSO can also impact solubility, so using fresh, anhydrous DMSO is recommended.[1][2]
Q4: Is it necessary to prepare fresh working solutions for in vivo experiments?
A4: Yes, for in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure maximum potency and avoid any potential degradation.[1]
Q5: What are the known stability limitations of this compound in solution?
A5: While specific degradation kinetics in various experimental buffers are not extensively published, the compound is known to be stable for extended periods when stored correctly in DMSO at low temperatures.[1][3][4][5] For aqueous-based working solutions, it is best practice to prepare them fresh before each experiment to minimize the risk of hydrolysis or other forms of degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted, aqueous solutions. |
| Inaccurate concentration due to incomplete dissolution. | Ensure the compound is fully dissolved in the stock solvent. Use sonication or gentle warming if necessary.[1][2] | |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution after preparation to minimize freeze-thaw cycles.[1][2] | |
| Precipitation in culture medium | Exceeding the solubility limit in the final buffer. | Check the final concentration of this compound and the percentage of the solvent (e.g., DMSO). It may be necessary to lower the final concentration or use a co-solvent system if compatible with the experimental setup. |
| Interaction with components of the medium. | When diluting in complex media, add the this compound stock solution slowly while vortexing to ensure rapid and even dispersion. | |
| Low or no activity in the assay | Use of old or improperly stored stock solution. | Discard expired stock solutions. Always store aliquots at -80°C for long-term storage.[1] |
| Incorrect preparation of the working solution. | Double-check all calculations and dilution steps. Ensure accurate pipetting of the viscous DMSO stock. |
Quantitative Data Summary
Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ~100 mg/mL (163.78 mM) | Sonication may be needed.[1] |
| Ethanol | ~47 mg/mL (76.97 mM) | Sonication is recommended.[2] |
| DMF | 30 mg/mL | |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ~3.3 mg/mL (5.4 mM) | Sonication is recommended for this in vivo formulation.[2] |
Storage Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[3] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the solution thoroughly to dissolve the powder. If necessary, use an ultrasonic bath to aid dissolution.[1][2]
-
Once fully dissolved, dispense the stock solution into single-use aliquots.
-
Store the aliquots at -80°C for long-term storage.[1]
-
In Vitro Cell-Based Assay Protocol (General)
-
Cell Plating: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically <0.1%).[2]
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 3 days for cytotoxicity assays).[6]
-
Analysis: Perform the desired downstream analysis, such as a cell viability assay (e.g., alamarBlue), immunoblotting for pSTAT3, or gene expression analysis of STAT3 targets (e.g., c-Myc).[6][7][8]
Visualizations
Caption: this compound mechanism of action in the JAK/STAT3 signaling pathway.
Caption: Recommended experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | STAT | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. medkoo.com [medkoo.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in SH-4-54 in vivo studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the STAT3/STAT5 inhibitor, SH-4-54, in in vivo experiments. Inconsistent results can often be traced to specific steps in the experimental process, from formulation to endpoint analysis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, cell-permeable, small-molecule inhibitor that targets the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT3 and STAT5.[1][2][3] It was designed to bind to the SH2 domain of STAT3, which is crucial for its activation.[4] By blocking this domain, this compound prevents STAT3 phosphorylation (specifically at tyrosine 705), subsequent dimerization, and nuclear translocation, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival, such as c-Myc, Cyclin D1, and Bcl-xL.[4][5][6]
Q2: What is the recommended formulation for in vivo administration of this compound? A2: Achieving a stable and consistent formulation is critical for reproducible results. Due to its hydrophobic nature, this compound requires a co-solvent system for in vivo use. It is highly recommended to prepare the formulation fresh on the day of use.[1] If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1][7] Several vehicle compositions have been reported (see Table 3 for details). A common formulation consists of DMSO, PEG300, Tween-80, and saline.[1][7]
Q3: What is a typical dosing regimen for this compound in mouse models? A3: A frequently cited dosage for this compound in mouse xenograft models is 10 mg/kg, administered via intraperitoneal (i.p.) injection.[2][5][6][7] The treatment schedule can vary depending on the tumor model and study goals, with examples including daily injections or intermittent schedules like 4 days on, 3 days off.
Q4: How should this compound stock and working solutions be stored? A4: For long-term storage, the solid powder form of this compound should be stored at -20°C for up to one year or -80°C for up to two years.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[2][7] As previously mentioned, final working solutions for injection should be prepared fresh daily.[1]
Q5: Does this compound cross the blood-brain barrier (BBB)? A5: Yes, this compound is reported to be blood-brain barrier permeable.[1] Following a 10 mg/kg i.p. injection in mice, concentrations in the brain have been measured at 313 nM to 700 nM after 30 minutes, making it a promising agent for treating central nervous system malignancies like glioblastoma.[6]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during in vivo studies with this compound.
Problem: Low or No Therapeutic Efficacy Q: My this compound treatment is not inhibiting tumor growth as expected. What are the possible causes? A: This is a multifaceted issue. Below is a systematic guide to troubleshooting:
-
Formulation Integrity: This is the most common source of error.
-
Precipitation: Visually inspect your final formulation for any precipitate before each injection. If the compound crashes out of solution, its bioavailable concentration will be drastically reduced and highly variable.
-
Preparation: Always prepare the solution fresh. The components may not stay in solution over time. Ensure solvents are added in the correct order and mixed thoroughly at each step.[1][7]
-
Vehicle Control: Ensure the vehicle itself does not impact tumor growth.
-
-
Dosing and Administration:
-
Accuracy: Double-check dose calculations, animal weights, and injection volumes. Inaccurate administration can lead to high variability.
-
Route: Confirm that the intraperitoneal (i.p.) injection is administered correctly and does not result in subcutaneous leakage or injection into an organ.
-
-
Pharmacodynamics:
-
Target Engagement: Confirm that this compound is inhibiting its target in your model. Collect tumors at a relevant time point post-dosing (e.g., 2-6 hours) and perform a Western blot to check for a decrease in phosphorylated STAT3 (pSTAT3). If pSTAT3 levels are unchanged, the drug is not reaching its target at a sufficient concentration.
-
-
Animal Model:
-
STAT3 Activation: Verify that your chosen tumor model relies on the STAT3 signaling pathway. If STAT3 is not a primary driver of tumor growth, a STAT3 inhibitor will have minimal effect.
-
Problem: High Variability Between Animals Q: I'm seeing significant variability in tumor response within the same treatment group. Why might this be happening? A: High intra-group variability often points to inconsistencies in drug preparation and administration.
-
Inconsistent Formulation: If the drug is not fully dissolved or begins to precipitate, animals injected earlier may receive a different effective dose than animals injected later from the same syringe. Mix the solution thoroughly before drawing up each dose.
-
Inaccurate Dosing: Small errors in measuring animal weight or injection volume can lead to large differences in the per-kilogram dose. Use a calibrated scale and appropriate-sized syringes.
-
Tumor Heterogeneity: The inherent biological variability of tumors, even within the same cell line, can lead to different growth rates and drug responses. Ensure tumors are of a consistent size before randomizing animals into treatment groups.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and overall response. Monitor animal health closely throughout the study.
Problem: Unexpected Toxicity or Adverse Effects Q: My animals are showing signs of toxicity (e.g., significant weight loss, lethargy). Is this expected? A: this compound is generally reported to have low toxicity in normal, non-cancerous cells.[1][5] However, adverse effects in vivo can still occur.
-
Vehicle Toxicity: The solvent vehicle itself can cause toxicity, especially with repeated dosing. Always include a vehicle-only control group and monitor them for the same adverse effects. High percentages of DMSO or PEG can cause irritation or other issues.
-
Formulation Issues: If the drug precipitates, it could cause localized irritation or inflammation at the injection site.
-
On-Target Toxicity: While STAT3 is a cancer target, it also plays roles in normal physiological processes. High doses or prolonged treatment could potentially lead to on-target toxicities. If toxicity is observed, consider reducing the dose or using an intermittent dosing schedule.
Section 3: Data Summaries
Table 1: Summary of this compound In Vivo Efficacy
| Animal Model | Cancer Type | Dose & Administration | Key Outcome | Reference |
|---|---|---|---|---|
| NOD-SCID Mice | Orthotopic Glioblastoma (BT73) | 10 mg/kg, i.p. | Suppressed tumor growth, inhibited pSTAT3 | [2] |
| Nude Mice | Subcutaneous Colorectal Cancer (SW480 CSCs) | 10 mg/kg, i.p. | Inhibited tumor formation and growth | [5] |
| NOD-SCID Mice | Orthotopic Glioblastoma (BT73) | 10 mg/kg, i.p. | Reduced tumor cells, decreased proliferation, induced apoptosis |[6] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Dose & Administration | Value | Time Point | Reference |
|---|---|---|---|---|
| Brain Concentration | 10 mg/kg, i.p. | 700 nM | 30 minutes | [6] |
| Brain Concentration | 10 mg/kg, i.p. | 313 nM | 30 minutes | |
Table 3: Reported In Vivo Formulations for this compound
| % DMSO | % PEG300 | % Tween-80 | % Aqueous | Notes | Reference |
|---|---|---|---|---|---|
| 10% | 40% | 5% | 45% Saline | Recommended to prepare fresh daily | [1] |
| 5% | 30% | 5% | 60% Saline/PBS/ddH₂O | Example formulation from a supplier | [7] |
| - | 50% | - | 50% Water | Simpler formulation used in one study |[2] |
Section 4: Key Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10 mg/kg) This protocol is based on a commonly used vehicle.[1]
-
Calculate the total volume needed for your experiment, including a small overage. For a 25g mouse receiving a 10 mg/kg dose in a 100 µL volume, the final concentration is 2.5 mg/mL.
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume as DMSO to the powder. Vortex or sonicate until fully dissolved. This is your stock concentrate.
-
In a separate tube, add 40% of the final volume as PEG300.
-
Slowly add the DMSO stock to the PEG300 while vortexing to mix.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add 45% of the final volume as sterile saline. Mix until the solution is clear and homogenous.
-
Visually inspect for any precipitation before drawing up each dose.
Protocol 2: General In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture tumor cells (e.g., BT73 glioblastoma cells) under recommended conditions.
-
Implantation: Implant tumor cells into the appropriate location (e.g., subcutaneously or orthotopically into the brain) of immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth: Allow tumors to establish and reach a predetermined size (e.g., 50-100 mm³).
-
Randomization: Randomize animals into treatment groups (e.g., Vehicle control, this compound 10 mg/kg).
-
Treatment: Administer treatment according to the planned schedule (e.g., daily i.p. injections).
-
Monitoring: Measure tumor volume and animal body weight 2-3 times per week.
-
Endpoint: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the animals.
-
Tissue Collection: Collect tumors and other relevant tissues for pharmacodynamic or histological analysis.
Section 5: Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound | STAT | TargetMol [targetmol.com]
Technical Support Center: SH-4-54 Efficacy and Serum Concentration
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the STAT3/STAT5 inhibitor, SH-4-54. The focus is on understanding and mitigating the impact of serum concentration on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small-molecule inhibitor that targets both Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2][3][4] Its mechanism of action involves binding to the SH2 domain of STAT3 and STAT5.[5][6] This binding event prevents the phosphorylation and subsequent dimerization of these proteins, which is a critical step for their activation. By blocking activation, this compound effectively suppresses the transcription of downstream target genes responsible for cell proliferation, survival, and stemness, such as c-Myc, Cyclin D1, and Bcl-xL.[5][7][8]
Q2: How does serum concentration in cell culture media affect the efficacy of this compound?
While direct studies on serum's impact on this compound are not detailed in the provided results, we can infer the effects based on established cell biology principles. Fetal Bovine Serum (FBS) is a complex mixture containing numerous growth factors, cytokines, and hormones that can activate intracellular signaling pathways.[9]
-
Pathway Activation: Growth factors present in serum can activate the JAK/STAT pathway, leading to increased levels of phosphorylated STAT3 (pSTAT3). This externally stimulated pSTAT3 can compete with this compound's inhibitory action, potentially leading to a requirement for higher inhibitor concentrations to achieve the desired effect.
-
Variability in Results: FBS is known for its batch-to-batch variability, which can affect cell proliferation and drug efficacy readouts.[9] This can lead to inconsistent IC50 values or other experimental outcomes between experiments.
-
Masking of Effects: In sensitive cell lines or when studying cancer stem cells, which are often enriched in serum-free media, the presence of serum can mask the true potency of this compound by promoting strong pro-survival signals.[5]
Q3: When should I use serum-free, low-serum, or high-serum conditions for my experiments with this compound?
The choice of serum concentration depends on the experimental goal:
-
Serum-Free Conditions: Ideal for studying the direct effect of this compound on cancer stem cells (CSCs) or for investigating signaling pathways without confounding factors from serum growth factors.[5][9] Many protocols for CSC enrichment specifically require serum-free media.[5]
-
Low-Serum (1-5%) Conditions: Often used for cell differentiation studies or to sustain cell survival while minimizing proliferative signals that could interfere with the drug's effect.[9] This can be a good compromise for maintaining cell health while increasing sensitivity to the inhibitor.
-
Standard/High-Serum (10-15%) Conditions: Suitable for routine cell line maintenance and for experiments designed to assess drug efficacy under conditions that mimic a more complex, growth-factor-rich environment. However, be aware that this may reduce the apparent potency of this compound.[10]
Troubleshooting Guide
Issue 1: The observed IC50 value for this compound is significantly higher than the literature values.
| Potential Cause | Troubleshooting Step |
| High Serum Concentration | Reduce the serum concentration in your culture medium (e.g., from 10% to 2% or serum-free for a short duration) and repeat the cytotoxicity assay. High levels of growth factors in serum can activate the STAT3 pathway, requiring more inhibitor to see an effect.[9] |
| Drug Inactivity | Ensure your this compound stock solution is prepared correctly in fresh, anhydrous DMSO and stored properly at -80°C to avoid degradation.[1][11] Aliquot the stock to prevent repeated freeze-thaw cycles. |
| High Cell Seeding Density | An excessively high cell density can deplete the drug from the medium and alter the microenvironment. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. |
| Cell Line Resistance | The specific cell line may have intrinsic or acquired resistance mechanisms, such as mutations in the STAT3 pathway or upregulation of alternative survival pathways. Confirm STAT3 is constitutively active in your cell line via Western blot for pSTAT3. |
Issue 2: Western blot results show inconsistent inhibition of pSTAT3.
| Potential Cause | Troubleshooting Step |
| Serum Stimulation | If cells are serum-starved and then treated with this compound in serum-containing media, the growth factors in the serum can cause a rapid and strong phosphorylation of STAT3, making the inhibitor's effect appear less potent. Perform the this compound treatment in low-serum or serum-free media for a more direct measure of inhibition.[9] |
| Timing of Lysate Collection | The inhibition of pSTAT3 can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximum pSTAT3 inhibition after this compound treatment. |
| Incorrect Drug Preparation | Verify the concentration and preparation of your this compound working solution. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%, as higher concentrations can be toxic to cells.[11] |
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Target | Binding Constant (KD) |
|---|---|
| STAT3 | 300 nM[1][2][7] |
Table 2: Reported In Vitro Efficacy of this compound
| Cell Line Type | Assay | IC50 | Reference |
|---|---|---|---|
| Glioblastoma BTSC (127EF) | Cytotoxicity (Alamar Blue) | 0.066 µM | [2] |
| Glioblastoma BTSC (30M) | Cytotoxicity (Alamar Blue) | 0.1 µM | [2] |
| Glioblastoma BTSC (84EF) | Cytotoxicity (Alamar Blue) | 0.102 µM | [2] |
| Glioma, Breast, Prostate Cancer | Growth Inhibition | 1 - 7.4 µM |[4] |
Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours in their standard growth medium.
-
Medium Change (Optional but Recommended): Gently aspirate the growth medium and replace it with a fresh medium containing the desired serum concentration (e.g., 2% FBS) for the experiment. This step helps normalize the cellular state before treatment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in the appropriate experimental medium. The stock solution is typically dissolved in DMSO.[2][11] Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Treatment: Add an equal volume of the 2X drug solution to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[2]
-
Viability Assessment: Measure cell viability using a suitable assay, such as Alamar Blue or CCK-8, following the manufacturer's instructions.[2][3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for pSTAT3 Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the medium with low-serum (e.g., 1% FBS) or serum-free medium for 12-24 hours to reduce baseline signaling.
-
Inhibition: Treat the cells with various concentrations of this compound (and a vehicle control) for the optimized time period determined from a time-course experiment.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against pSTAT3 (Tyr705) and total STAT3 overnight at 4°C. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of pSTAT3 to total STAT3.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Comparison of FBS and Medium Variation Effect on Key Cellular Processes Using Morphological Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different concentrations of fetal bovine serum affect cytokine modulation in Lipopolysaccharide-activated apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | STAT | TargetMol [targetmol.com]
Preventing SH-4-54 precipitation in cell culture media
Welcome to the technical support center for SH-4-54, a potent STAT3/STAT5 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell culture experiments, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, small molecule inhibitor that targets the SH2 domains of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] By binding to these domains, this compound prevents the phosphorylation and subsequent dimerization of STAT3 and STAT5, which is a critical step in their activation.[3][4][5][6] This inhibition blocks the translocation of STAT3/5 to the nucleus, thereby downregulating the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[3][4][5][7][8] this compound has shown cytotoxicity against various cancer cells, including glioblastoma and colorectal cancer stem-like cells.[2][9]
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: Precipitation of this compound in cell culture media is a common issue that can arise from several factors:
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Exceeding Aqueous Solubility: this compound is a hydrophobic compound with low solubility in aqueous solutions like cell culture media.[10] When the final concentration in the media exceeds its solubility limit, it will precipitate or "crash out" of the solution.[11]
-
Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock of this compound directly into a large volume of aqueous media can cause localized high concentrations that exceed the solubility limit, leading to immediate precipitation.
-
Low Temperature of Media: Adding the this compound stock solution to cold media can decrease its solubility and promote precipitation.[11]
-
Interaction with Media Components: Components in the cell culture media, such as salts and proteins, can sometimes interact with this compound, leading to the formation of insoluble complexes over time.[12]
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the cell culture media (typically above 0.5%) can be toxic to cells and may also influence the solubility of the compound.[13][14]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[10][13] It is crucial to use a fresh, moisture-free stock of DMSO, as absorbed water can reduce the solubility of the compound.[9]
Q4: Can I filter my cell culture media if I see a precipitate after adding this compound?
A4: It is not recommended to filter the media to remove the precipitate. The precipitate is the active compound, and filtering it out will lead to an unknown and lower final concentration of this compound in your experiment, making the results unreliable.[11] The best approach is to address the root cause of the precipitation.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a white, cloudy precipitate forms instantly. What is happening and how can I prevent this?
Answer: This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[11]
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media. Add the compound dropwise while gently vortexing.[11] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[11] | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[11] |
| High DMSO Stock Concentration | Using an extremely concentrated DMSO stock may exacerbate the precipitation issue upon dilution. | While a high concentration stock is good for storage, consider making an intermediate dilution in DMSO before adding to the media. |
Issue: Delayed Precipitation in the Incubator
Question: My media containing this compound looks clear initially, but after a few hours or a day in the 37°C incubator, I observe a crystalline or cloudy precipitate. What could be the cause?
Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions with media components.[11]
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes.[11] | If possible, try a different basal media formulation. The presence of serum can sometimes help to solubilize hydrophobic compounds, so ensure your media contains the appropriate serum concentration if your protocol allows.[11] |
| Media Evaporation | In long-term experiments, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit.[11] | Ensure proper humidification of the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane.[11] |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of this compound. | Ensure the media is well-buffered. Monitor the pH of your culture and change the media as needed to maintain a stable pH. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may impact the compound's solubility.[11] | Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator.[11] |
Data Presentation
This compound Solubility Data
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 93 - 100 mg/mL | 152.31 - 163.77 mM | Sonication is recommended to aid dissolution.[9][10] Use fresh, anhydrous DMSO.[9] |
| Ethanol | 47 mg/mL | 76.97 mM | Sonication is recommended.[10] |
| Water | < 1 mg/mL | Insoluble or slightly soluble | |
| In Vivo Formulation | 3.3 mg/mL | 5.4 mM | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication is recommended.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution for cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 610.59 g/mol )
-
Anhydrous, high-purity DMSO[13]
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 6.11 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 6.11 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly to ensure the compound is completely dissolved. If necessary, sonicate the solution for a brief period to aid dissolution.[10]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][10][13] Store the aliquots at -20°C or -80°C for long-term storage.[1][13] For short-term use (within one week), aliquots can be stored at 4°C.[10]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
Objective: To prepare a final working solution of this compound in cell culture media while minimizing the risk of precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.[11]
-
Prepare Intermediate Dilution:
-
To minimize rapid solvent exchange, first prepare an intermediate dilution of the this compound stock.
-
For example, to make a 100 µM intermediate solution, add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed media. Mix gently by pipetting up and down.
-
-
Prepare Final Working Solution:
-
Add the intermediate dilution to the final volume of pre-warmed media.
-
To achieve a final concentration of 10 µM, add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed media.
-
Alternatively, for a final volume of 10 mL, add 100 µL of the 100 µM intermediate solution to 9.9 mL of media.
-
-
Final Mixing: Gently mix the final working solution.
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in the media is non-toxic to your cells, typically below 0.1% - 0.5%.[10][13] In this example, the final DMSO concentration is 0.1%. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[15]
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Mechanism of action of this compound in the STAT3 signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Caption: Recommended experimental workflow for preparing this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. apexbt.com [apexbt.com]
- 7. Frontiers | Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases [frontiersin.org]
- 8. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound | STAT | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. benchchem.com [benchchem.com]
- 14. captivatebio.com [captivatebio.com]
- 15. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Technical Support Center: SH-4-54 Experiments and the Impact of DMSO Concentration
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the STAT3/5 inhibitor, SH-4-54. A key focus is the critical role of dimethyl sulfoxide (B87167) (DMSO) concentration in achieving accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing high levels of toxicity, even at low concentrations of this compound. What could be the cause?
A1: Unintended cytotoxicity in this compound experiments can often be attributed to the concentration of the solvent, DMSO, rather than the compound itself. While this compound has shown no toxicity in normal human fetal astrocytes, DMSO can induce cytotoxic effects in a dose-dependent manner.[1][2]
Troubleshooting Steps:
-
Review DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible. It is generally recommended to keep the final DMSO concentration at or below 0.1%.[3][4][5] For some sensitive cell lines, even lower concentrations may be necessary.[6]
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your experimental groups, but without this compound. This will help you differentiate between the cytotoxic effects of the solvent and the compound.
-
Cell Line Sensitivity: Be aware that different cell lines exhibit varying sensitivities to DMSO.[4][6] A concentration that is well-tolerated by one cell line may be toxic to another. It is advisable to perform a preliminary experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
-
Fresh DMSO: Use freshly opened, high-purity, sterile DMSO for preparing your stock solutions.[1][7] DMSO is hygroscopic and can absorb water from the atmosphere, which can affect its properties and the solubility of your compound.
Q2: I am observing inconsistent or lower-than-expected efficacy of this compound in my experiments. Could DMSO be a factor?
A2: Yes, the concentration and handling of DMSO can significantly impact the apparent efficacy of this compound.
Troubleshooting Steps:
-
Solubility Issues: this compound has a high solubility in DMSO (100 mg/mL), but improper dissolution or storage can lead to precipitation.[1][7] Ensure your stock solution is fully dissolved. Sonication may be required to aid dissolution.[3][7]
-
DMSO-Induced Cellular Changes: DMSO is not an inert solvent and can induce various cellular changes, including alterations in gene expression, cell differentiation, and even cell cycle arrest.[8][9] These off-target effects of DMSO could potentially interfere with the expected action of this compound. Maintaining a low final DMSO concentration (≤0.1%) is crucial to minimize these confounding variables.[3]
-
Stock Solution Storage: Store this compound stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][7] For in vivo experiments, it is recommended to prepare fresh solutions daily.[7]
Q3: What is the recommended procedure for preparing and using this compound in cell-based assays?
A3: Adhering to a standardized protocol is essential for obtaining reliable results.
Experimental Workflow for Cell Viability Assay
Caption: A typical workflow for a cell viability experiment using this compound.
Quantitative Data Summary
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 610.59 g/mol | [1][7] |
| Formula | C₂₉H₂₇F₅N₂O₅S | [1] |
| Binding Affinity (KD) | STAT3: 300 nM, STAT5: 464 nM | [1][7] |
| Solubility in DMSO | 100 mg/mL (163.78 mM) | [1][7] |
| Storage (Powder) | -20°C for 3 years | [7] |
| Storage (in Solvent) | -80°C for 2 years, -20°C for 1 year | [7] |
Table 2: General Cytotoxic Effects of DMSO on Various Cell Lines
| DMSO Concentration | Observed Effect | Cell Type(s) | Reference |
| >5% | Induces apoptosis and cell death. | Human Fibroblast-like Synoviocytes | [6] |
| 5% | Cytotoxic, reduces cell viability by >30%. | Human Apical Papilla Cells | [10] |
| 1% | Can significantly reduce cell viability after 72 hours. | Human Apical Papilla Cells | [10] |
| 0.5% | May reduce cell viability, but not always considered cytotoxic. | Human Apical Papilla Cells | [10] |
| ≤0.1% | Generally considered safe for most cell lines with minimal effects. | General Recommendation | [3][4][5] |
| 0.01% - 0.05% | Recommended to exclude solvent effects in cancer cell lines. | Cancer Cell Lines | [4] |
Note: The cytotoxic effects of DMSO can be cell-line specific and depend on the duration of exposure. It is always recommended to perform a dose-response curve for DMSO on your specific cell line.
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate at 37°C for 24 hours.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, create serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) remains constant and non-toxic (ideally ≤0.1%).[2][3]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CCK-8. For the CCK-8 assay, add the reagent to each well and incubate according to the manufacturer's instructions.[2]
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8).[2] Calculate cell viability as a percentage relative to the vehicle-treated control group.
Signaling Pathway
This compound Inhibition of the STAT3 Signaling Pathway
This compound is a small molecule inhibitor that targets the SH2 domain of STAT3 and STAT5.[2][11] By binding to the SH2 domain, this compound prevents the phosphorylation and subsequent dimerization of STAT3, which is a critical step for its activation and translocation to the nucleus to act as a transcription factor.[11][12] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as c-Myc, Cyclin D1, and Bcl-xL.[2][12]
Caption: this compound inhibits the STAT3 signaling pathway by preventing STAT3 phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | STAT | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
Validation & Comparative
A Head-to-Head Showdown: SH-4-54 vs. Stattic for In Vitro STAT3 Inhibition
For researchers in oncology, immunology, and inflammation, the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a critical therapeutic target. Its constitutive activation is a hallmark of numerous cancers and inflammatory diseases, driving tumor progression, metastasis, and drug resistance. Consequently, the development of potent and specific STAT3 inhibitors is a significant focus of drug discovery. Among the landscape of commercially available small molecule inhibitors, SH-4-54 and Stattic are two prominent compounds utilized for in vitro studies.
Mechanism of Action: Targeting the STAT3 SH2 Domain
Both this compound and Stattic function by targeting the Src Homology 2 (SH2) domain of STAT3.[1][2] The SH2 domain is crucial for the dimerization of phosphorylated STAT3 monomers, a prerequisite for their nuclear translocation and subsequent regulation of target gene expression.[1][2] By binding to the SH2 domain, these inhibitors prevent the formation of active STAT3 dimers, thereby blocking the downstream signaling cascade.[1][2]
This compound was designed to mimic the native phosphopeptide binding sequence of the STAT3 SH2 domain.[3] Stattic, one of the first non-peptidic small molecule inhibitors of STAT3, also targets the SH2 domain to inhibit STAT3 activation, dimerization, and nuclear translocation.[2]
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data on the in vitro potency of this compound and Stattic from various studies. It is important to note that these values were determined in different experimental systems and cell lines, and therefore, direct comparison should be approached with caution.
Table 1: In Vitro Potency of this compound Against STAT3
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Kd) | 300 nM | Recombinant STAT3 protein | [2][4] |
| IC50 (Cell Viability) | 6.751 ± 0.821 µM | SW480 (colorectal cancer) | [5] |
| IC50 (Cell Viability) | 5.151 ± 0.551 µM | LoVo (colorectal cancer) | [5] |
| IC50 (Cell Viability) | 5.42 µM | AGS (gastric cancer) | [4] |
| IC50 (Cell Viability) | 0.066 µM | 127EF (glioblastoma stem cells) | [2] |
| IC50 (Cell Viability) | 0.1 µM | 30M (glioblastoma stem cells) | [2] |
| IC50 (Cell Viability) | < 10 µM | 10 out of 15 human myeloma cell lines | [3] |
Table 2: In Vitro Potency of Stattic Against STAT3
| Parameter | Value | Cell Line / System | Reference |
| IC50 (STAT3 Inhibition) | 5.1 µM | Cell-free assay | [6] |
| EC50 (Cell Viability) | 5.5 µM | MDA-MB-231 (breast cancer) | [7] |
| EC50 (Cell Viability) | 1.7 µM | PC3 (prostate cancer, STAT3-deficient) | [7] |
| IC50 (Cell Viability) | 3.188 µM | CCRF-CEM (T-cell acute lymphoblastic leukemia) | [8] |
| IC50 (Cell Viability) | 4.89 µM | Jurkat (T-cell acute lymphoblastic leukemia) | [8] |
Specificity and Off-Target Effects
A crucial consideration for any inhibitor is its selectivity. While both compounds target the STAT3 SH2 domain, their broader selectivity profiles appear to differ.
This compound is also a potent inhibitor of STAT5, with a reported Kd of 464 nM.[2][4] However, some studies suggest it has "no discernible off-target effects at therapeutic doses" and shows no toxicity in normal human fetal astrocytes.[4][5]
Stattic , on the other hand, has been reported to have STAT3-independent off-target effects. Notably, it can decrease histone acetylation, a crucial epigenetic modification, even in STAT3-deficient cells.[7] This suggests that some of the observed cellular effects of Stattic may not be solely attributable to its inhibition of STAT3.[7]
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative protocols for key in vitro assays used to evaluate STAT3 inhibitors.
STAT3 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of inhibitors on the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Y705).
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., SW480, LoVo, or other cancer cell lines with constitutively active or cytokine-inducible STAT3) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Stattic, or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[5] If necessary, stimulate STAT3 phosphorylation with a cytokine like IL-6 for a short period (e.g., 15-30 minutes) before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 (Y705) overnight at 4°C. Subsequently, probe with a primary antibody for total STAT3 as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify band intensities using image analysis software to determine the relative levels of p-STAT3 normalized to total STAT3.
Cell Viability Assay (CCK-8/MTT)
Objective: To assess the cytotoxic effects of the STAT3 inhibitors on cancer cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound, Stattic, or vehicle control for a specified period (e.g., 24, 48, or 72 hours).[5]
-
Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Visualizing the Molecular and Experimental Landscape
To better understand the context of STAT3 inhibition, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for comparing STAT3 inhibitors.
Caption: The STAT3 signaling pathway and points of inhibition by this compound and Stattic.
Caption: A generalized experimental workflow for the in vitro comparison of STAT3 inhibitors.
Conclusion and Recommendations
Both this compound and Stattic are valuable tools for the in vitro investigation of STAT3 signaling. Based on the available data, this compound appears to be a more potent inhibitor of STAT3, with binding affinities and cytotoxic effects often observed in the nanomolar to low micromolar range.[2][4][5] It also inhibits STAT5, which could be a desirable feature for certain research questions or a potential source of off-target effects in others.
Stattic, while a foundational STAT3 inhibitor, generally exhibits potency in the low to mid-micromolar range.[6][7][8] Researchers should be mindful of its reported STAT3-independent effects on histone acetylation, which could influence experimental outcomes.[7]
For researchers seeking a highly potent inhibitor with a potentially cleaner off-target profile (with the caveat of STAT5 inhibition), this compound may be the preferred choice. For studies where a well-established, albeit less potent, STAT3 inhibitor is sufficient, Stattic remains a viable option. Ultimately, the choice of inhibitor should be guided by the specific experimental context, including the cell type, the required potency, and the importance of minimizing potential off-target effects. It is highly recommended that researchers validate the on-target effects of their chosen inhibitor in their specific experimental system.
References
- 1. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of STAT3 Inhibitors: SH-4-54 vs. S3I-201
In the landscape of targeted cancer therapy, the Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical node in tumor cell proliferation, survival, and metastasis. The aberrant activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, making it a compelling target for drug development. This guide provides a comparative analysis of two prominent small-molecule STAT3 inhibitors, SH-4-54 and S3I-201, intended for researchers, scientists, and drug development professionals.
Mechanism of Action and Targeting
Both this compound and S3I-201 are designed to disrupt the function of STAT3, albeit with some differences in their reported mechanisms and specificity.
This compound is a potent inhibitor that targets the SH2 domain of both STAT3 and STAT5.[1][2] By binding to this domain, this compound prevents the phosphorylation of STAT3 at tyrosine 705 (pSTAT3), a critical step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene transcription.[1][3][4] It has been shown to be a dual inhibitor of STAT3 and STAT5 with high affinity.[2][5]
S3I-201 also targets the STAT3 SH2 domain, thereby inhibiting STAT3 dimerization, DNA binding, and transcriptional activity.[6][7][8] It was identified through structure-based virtual screening and has been shown to induce apoptosis and inhibit the growth of tumor cells with persistently activated STAT3.[6][7] However, one study has suggested that S3I-201 may also act as a non-selective alkylating agent, covalently modifying cysteine residues on STAT3 and other intracellular proteins.[9][10] This suggests a potential for off-target effects that should be considered in its experimental application.
In Vitro and In Vivo Efficacy: A Comparative Overview
The following tables summarize the reported quantitative data for this compound and S3I-201, providing a basis for comparing their potency and efficacy across various experimental models.
Table 1: Comparative In Vitro Activity of this compound and S3I-201
| Parameter | This compound | S3I-201 |
| Binding Affinity (KD) | STAT3: 300 nM[2][5][11] STAT5: 464 nM[2][5][11] | Not explicitly reported as KD |
| IC50 (STAT3 DNA Binding) | 4.7 µM[5] | 86 ± 33 µM[6][7][12] |
| IC50 (Cell Viability) | Glioblastoma Brain Tumor Stem Cells (BTSCs): 42 - 530 nM Human Myeloma Cell Lines (HMCLs): < 10 µM (for 10/15 lines)[4] Glioma, Breast, and Prostate Cancer Cell Lines: 1 - 7.4 µM[5] | Breast Carcinoma Cell Lines (MDA-MB-231, MDA-MB-435, MDA-MB-453): ~100 µM[13] Various Cancer Cell Lines: 37.9 - 82.6 µM[8] |
Table 2: Comparative In Vivo Activity of this compound and S3I-201
| Parameter | This compound | S3I-201 |
| Animal Model | Glioblastoma (orthotopic xenograft)[11] Colorectal Cancer (subcutaneous xenograft)[1] Glioma (U251MG xenograft)[5] Breast Cancer (MDA-MB-231 xenograft)[5] | Breast Cancer (MDA-MB-231 xenograft)[6] Liver Fibrosis (CCl4-induced)[14][15] Experimental Autoimmune Encephalomyelitis (EAE)[16] |
| Dosage and Administration | 10 mg/kg, intraperitoneal (i.p.)[1][11] 3 mg/kg/day, i.p.[5] | 5 mg/kg, intravenous (i.v.), every 2-3 days[13] 10 mg/kg/day, i.p.[16] |
| Reported Effects | Potent suppression of tumor growth[1][5][11] Inhibition of pSTAT3 in vivo[5][11] Blood-brain barrier permeability[2][11] | Inhibition of tumor growth[6] Regression of human breast tumor xenografts[6] Amelioration of clinical symptoms in EAE[16] Suppression of fibrogenesis and angiogenesis in liver fibrosis[14][15] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for evaluating these inhibitors, the following diagrams are provided.
Caption: STAT3 signaling pathway and points of inhibition by this compound and S3I-201.
Caption: A typical experimental workflow for evaluating STAT3 inhibitors.
Detailed Experimental Protocols
For reproducible and rigorous scientific investigation, detailed methodologies are crucial. The following are representative protocols for key experiments cited in the evaluation of this compound and S3I-201.
Cell Viability Assay (MTT Assay)
This protocol is adapted from methods used to assess the cytotoxic effects of S3I-201.[13]
-
Cell Seeding: Seed cancer cells in 96-well microplates at a density of 3,000-5,000 cells/well in complete culture medium.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or S3I-201 (e.g., 0.1 to 100 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is a standard method to assess the inhibition of STAT3 activation.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of pSTAT3 normalized to total STAT3 and the loading control.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the inhibitors in a mouse model.[1][6]
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., 1 x 106 to 5 x 106 cells) into the flank or target organ of immunodeficient mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., this compound or S3I-201) or vehicle control via the appropriate route (e.g., i.p. or i.v.) at the specified dose and schedule.
-
Tumor Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for pSTAT3, Ki-67).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy.
Conclusion
Both this compound and S3I-201 represent valuable tools for investigating the role of STAT3 in cancer and other diseases. This compound demonstrates high potency with nanomolar efficacy in certain cancer stem-like cells and exhibits blood-brain barrier permeability, making it a promising candidate for neurological malignancies.[2][11] S3I-201, while having a lower in vitro potency in terms of IC50 for DNA binding, has shown in vivo efficacy in various models and has been widely used as a chemical probe for STAT3 inhibition.[6][14][16] Researchers should carefully consider the specific context of their experiments, including the cell type, desired potency, and potential for off-target effects, when selecting between these two inhibitors. The provided data and protocols serve as a guide to facilitate informed decision-making and the design of robust experimental studies.
References
- 1. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. pnas.org [pnas.org]
- 7. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Signal transducer and activator of transcription 3 (STAT3) inhibitor, S3I-201, acts as a potent and non-selective alkylating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. The STAT3 inhibitor S3I-201 suppresses fibrogenesis and angiogenesis in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. S3I-201, a selective stat3 inhibitor, ameliorates clinical symptoms in a mouse model of experimental autoimmune encephalomyelitis through the regulation of multiple intracellular signalling in Th1, Th17, and treg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to STAT5 Inhibitors in Leukemia Models: SH-4-54 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 5 (STAT5) has been identified as a critical signaling node and a key therapeutic target in various hematologic malignancies, including leukemia.[1][2] Its constitutive activation, often a downstream effect of oncogenic tyrosine kinases like BCR-ABL1 and FLT3-ITD, is essential for the proliferation, survival, and drug resistance of leukemic cells.[1][3][4] This guide provides a comparative overview of SH-4-54, a dual STAT3/STAT5 inhibitor, and other prominent STAT5 inhibitors, with a focus on their performance in preclinical leukemia models.
This compound: A Dual STAT3/STAT5 Inhibitor
This compound is a cell-permeable small molecule that targets the SH2 domains of both STAT3 and STAT5, thereby preventing their dimerization and subsequent transcriptional activity.[5][6] It exhibits strong binding affinity for both STAT3 (KD = 300 nM) and STAT5 (KD = 464 nM).[7][8] In chronic myeloid leukemia (CML) cell lines, including those resistant to imatinib (B729), this compound has been shown to inhibit cell growth and induce apoptosis.[5][6] It effectively reduces the phosphorylation of both STAT3 and STAT5 in a dose-dependent manner.[6]
Alternative STAT5 Inhibitors
Several other compounds have been investigated for their ability to inhibit STAT5 in leukemia. This section provides an overview of some key alternatives.
Pimozide (B1677891): An antipsychotic drug, Pimozide has been repurposed as a STAT5 inhibitor.[9][10] It has demonstrated efficacy in models of acute myeloid leukemia (AML) driven by FLT3 mutations by inhibiting the tyrosine phosphorylation of STAT5 and inducing apoptosis.[9][10] Pimozide has also been shown to reduce tumor burden in in vivo AML models and can act synergistically with tyrosine kinase inhibitors.[10][11]
Niclosamide (B1684120): This FDA-approved anthelmintic agent has been identified as an inhibitor of STAT3 signaling, with some reports suggesting an indirect effect on STAT5.[12] In AML cell lines, niclosamide has been shown to inhibit cell proliferation, although its primary mechanism of action in this context appears to be the inhibition of the CREB signaling pathway.[13][14]
AC-4-130: A novel and potent inhibitor that directly targets the STAT5 SH2 domain.[15][16] AC-4-130 has been shown to disrupt STAT5 activation, dimerization, and nuclear translocation, leading to impaired proliferation and clonogenic growth of human AML cell lines and primary patient cells with FLT3-ITD mutations, both in vitro and in vivo.[15][16]
JPX-0700 and JPX-0750: These are novel dual STAT3/STAT5 degraders.[17][18] They have demonstrated potent activity in AML and natural killer/T cell lymphoma (NKCL) cell lines, inducing cell death and cell cycle arrest at nanomolar to low micromolar concentrations.[17][18][19] In vivo studies have shown that these compounds can significantly reduce leukemic cell growth in xenograft mouse models.[17][18]
Performance Data of STAT5 Inhibitors in Leukemia Cell Lines
The following table summarizes the in vitro efficacy of this compound and other STAT5 inhibitors in various leukemia cell lines.
| Inhibitor | Target(s) | Leukemia Model | Cell Line(s) | Efficacy (IC50) | Reference(s) |
| This compound | STAT3/STAT5 | CML | K562, K562R | 5-20 µM (viability) | [6] |
| Pimozide | STAT5 | AML | Ba/F3-FLT3-ITD, MV4-11 | 3-5 µM | [9][10] |
| Niclosamide | STAT3, CREB | AML | HL-60, U937, OCI-AML3 | 0.28-0.51 µM | [13] |
| AC-4-130 | STAT5 | AML | MV4-11, MOLM-13 | Not specified | [15][16] |
| JPX-0700 | STAT3/5 | AML | Various | Nanomolar to low µM | [17][18][19] |
| JPX-0750 | STAT3/5 | AML | Various | Nanomolar to low µM | [17][18][19] |
Signaling Pathways and Experimental Visualization
To better understand the mechanism of action of these inhibitors and the experimental setups used to evaluate them, the following diagrams are provided.
Caption: STAT5 signaling pathway in leukemia.
Caption: A typical experimental workflow.
Experimental Protocols
This section outlines representative methodologies for key experiments used to evaluate STAT5 inhibitors.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Leukemia cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
Inhibitor Treatment: Cells are treated with various concentrations of the STAT5 inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).[6]
-
Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Reagent Addition: CCK-8 or MTT reagent is added to each well and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the STAT5 inhibitor at the desired concentrations for a specified time (e.g., 48 hours).[5]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[5]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blot Analysis for STAT5 Phosphorylation
-
Cell Lysis: Following treatment with the inhibitor for a short duration (e.g., 3 hours), cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT5 (pSTAT5) and total STAT5.
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the level of STAT5 phosphorylation relative to total STAT5.
Conclusion
This compound represents a promising dual STAT3/STAT5 inhibitor with demonstrated efficacy in preclinical models of leukemia. However, a range of other STAT5 inhibitors, including repurposed drugs like Pimozide and novel agents such as AC-4-130 and the JPX series of degraders, also show significant anti-leukemic activity. The choice of inhibitor for further investigation may depend on the specific leukemia subtype, the underlying genetic drivers, and the potential for combination therapies. The data and protocols presented in this guide offer a foundation for researchers to design and interpret studies aimed at targeting the critical STAT5 pathway in leukemia.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological Inhibition of Oncogenic STAT3 and STAT5 Signaling in Hematopoietic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The STAT5 Inhibitor Pimozide Displays Efficacy in Models of Acute Myelogenous Leukemia Driven by FLT3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The STAT5 inhibitor pimozide decreases survival of chronic myelogenous leukemia cells resistant to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide suppresses acute myeloid leukemia cell proliferation through inhibition of CREB-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacologic inhibition of STAT5 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual specific STAT3/5 degraders effectively block acute myeloid leukemia and natural killer/T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
SH-4-54 Demonstrates Enhanced Efficacy Over Precursor BP-1-102 in STAT3 Inhibition
For Immediate Release
Researchers and drug development professionals now have access to a detailed comparative guide on the efficacy of SH-4-54, a potent STAT3/5 inhibitor, and its precursor, BP-1-102. This guide provides a comprehensive analysis of their performance, supported by experimental data, to aid in the strategic development of novel cancer therapeutics. This compound, an optimized derivative of BP-1-102, exhibits superior potency in inhibiting the STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and chemoresistance.[1][2]
Executive Summary
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target in oncology due to its frequent constitutive activation in a wide array of human cancers. Both this compound and BP-1-102 are small-molecule inhibitors designed to disrupt STAT3 signaling by targeting its SH2 domain, which is crucial for its phosphorylation, dimerization, and subsequent transcriptional activity.[3][4] Experimental evidence demonstrates that this compound exhibits significantly greater potency and efficacy compared to its parent compound, BP-1-102.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative metrics for this compound and BP-1-102, highlighting the superior binding affinity and inhibitory concentrations of this compound.
| Parameter | This compound | BP-1-102 |
| Binding Affinity (KD) for STAT3 | 300 nM[5][6][7][8][9] | 504 nM[10][11][12] |
| Binding Affinity (KD) for STAT5 | 464 nM[5][6][7] | Minimal to no effect[10] |
| IC50 (STAT3 DNA-binding activity) | 4.7 µM[7] | 6.8 µM[13][14] |
| IC50 (Glioblastoma Brain Tumor Stem Cells) | 42 - 530 nM | Not reported, but this compound is more potent |
| IC50 (Human Myeloma Cell Lines) | < 10 µM (for 10/15 cell lines)[9][15] | 4.5 - 9.5 µM[16] |
Mechanism of Action: Targeting the STAT3 Signaling Pathway
Both this compound and BP-1-102 function by competitively binding to the SH2 domain of STAT3. This prevents the binding of phosphotyrosine residues, a critical step in the activation cascade. By inhibiting STAT3 phosphorylation and dimerization, these molecules effectively block the translocation of STAT3 to the nucleus, thereby preventing the transcription of downstream target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-xL, Survivin).[1][10][11][14]
Experimental Protocols
Fluorescence Polarization (FP) Assay for STAT3-SH2 Domain Binding
This assay is utilized to determine the binding affinity of the inhibitors to the STAT3 SH2 domain.
Principle: The assay measures the change in polarization of fluorescently labeled phosphopeptide upon binding to the STAT3 protein. Small, unbound peptides tumble rapidly, resulting in low polarization. When bound to the larger STAT3 protein, the tumbling is slower, leading to higher polarization. Inhibitors that compete with the phosphopeptide for binding to the SH2 domain will cause a decrease in polarization.
Methodology:
-
A fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain is used.
-
Recombinant STAT3 protein is incubated with the fluorescent probe to allow for binding, resulting in a high polarization signal.
-
Serial dilutions of the inhibitor (this compound or BP-1-102) are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value, the concentration of inhibitor that displaces 50% of the bound probe, is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cancer cells (e.g., human myeloma cell lines) are seeded in 96-well plates and allowed to adhere overnight.[16]
-
The cells are then treated with various concentrations of this compound or BP-1-102 for a specified period (e.g., 72 hours).[16]
-
Following treatment, the MTT reagent is added to each well and incubated for a few hours.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
In Vivo Efficacy
In vivo studies have further substantiated the enhanced efficacy of this compound. Notably, this compound has demonstrated the ability to cross the blood-brain barrier, a significant advantage for treating brain tumors such as glioblastoma.[6][7] In mouse xenograft models of glioblastoma, this compound effectively suppressed tumor growth and inhibited STAT3 phosphorylation within the tumor tissue.[5][7] While BP-1-102 has also shown in vivo activity in breast and lung cancer xenografts, the development of this compound was driven by the need to improve upon the pharmacokinetic properties of its precursor.[2][11]
Conclusion
The collective data strongly indicates that this compound is a more potent and promising STAT3 inhibitor than its precursor, BP-1-102. Its enhanced binding affinity, lower effective concentrations in cancer cell lines, and demonstrated in vivo efficacy, including blood-brain barrier permeability, position this compound as a superior candidate for further clinical development. This guide provides the foundational data and methodologies for researchers to consider as they explore the therapeutic potential of targeting the STAT3 pathway.
References
- 1. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. BP-1-102 exerts an antitumor effect on the AGS human gastric cancer cell line through modulating the STAT3 and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. BP-1-102 | STAT | TargetMol [targetmol.com]
- 13. BP-1-102 | STAT3 Inhibitor | AmBeed.com [ambeed.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ashpublications.org [ashpublications.org]
Overcoming Imatinib Resistance in Chronic Myeloid Leukemia: A Comparative Guide to SH-4-54 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The advent of the tyrosine kinase inhibitor (TKI) imatinib (B729) revolutionized the treatment of Chronic Myeloid Leukemia (CML). However, the emergence of imatinib resistance, primarily due to mutations in the BCR-ABL kinase domain or activation of alternative signaling pathways, presents a significant clinical challenge. This guide provides a comprehensive comparison of a novel STAT3/5 inhibitor, SH-4-54, with established second and third-generation TKIs in the context of overcoming imatinib resistance.
This compound: A Dual STAT3/STAT5 Inhibitor
This compound is a small molecule inhibitor that targets the SH2 domains of both Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[1][2] This dual inhibition is significant as the activation of the STAT3 and STAT5 signaling pathways is a key mechanism of BCR-ABL-independent imatinib resistance.[3][4] By blocking the phosphorylation of STAT3 and STAT5, this compound disrupts downstream signaling cascades that promote cell proliferation and survival in CML cells.[1][2]
In Vitro Efficacy of this compound
Preclinical studies have demonstrated the potential of this compound in both imatinib-sensitive (K562) and imatinib-resistant (K562R) CML cell lines.
Cell Viability:
Treatment with this compound leads to a dose-dependent and time-dependent inhibition of cell proliferation in both K562 and K562R cells.[5][6] The cytotoxic effects of this compound are observed at various concentrations, indicating its ability to overcome the resistance mechanisms present in K562R cells.[5][6]
| Cell Line | Treatment | Time Point | Observation |
| K562 (Imatinib-Sensitive) | This compound (5, 10, 15, 20 µM) | 24, 48, 72h | Dose- and time-dependent inhibition of cell growth.[5][6] |
| K562R (Imatinib-Resistant) | This compound (5, 10, 15, 20 µM) | 24, 48, 72h | Dose- and time-dependent inhibition of cell growth, demonstrating efficacy in a resistant model.[5][6] |
Induction of Apoptosis:
This compound significantly induces apoptosis in both imatinib-sensitive and resistant CML cell lines.[5][7] Flow cytometry analysis using Annexin V-FITC and Propidium Iodide (PI) staining confirms a dose-dependent increase in apoptotic cells following treatment with this compound.[5][7]
| Cell Line | This compound Concentration (µM) | Duration | Result |
| K562 | 10, 20 | 24h | Significant induction of apoptosis compared to control.[5] |
| K562R | 10, 20 | 24h | Significant induction of apoptosis, indicating the ability to overcome resistance to apoptosis.[5] |
Alternative Therapeutic Strategies: Second and Third-Generation TKIs
For patients who develop resistance to imatinib, several second and third-generation TKIs are available. These agents are generally more potent inhibitors of BCR-ABL and can often overcome resistance mediated by many BCR-ABL kinase domain mutations.
| Drug | Generation | Mechanism of Action | Efficacy in Imatinib-Resistant CML |
| Dasatinib (B193332) | Second | Potent inhibitor of BCR-ABL and SRC family kinases.[8] | Effective in patients with imatinib resistance or intolerance, demonstrating higher rates of cytogenetic and molecular response compared to high-dose imatinib.[9] |
| Nilotinib | Second | Highly potent and selective inhibitor of BCR-ABL.[10] | Superior molecular response levels compared to imatinib in patients with newly diagnosed CML and effective in patients with imatinib resistance or intolerance.[5][10] |
| Bosutinib | Second | Dual inhibitor of SRC and ABL kinases.[11] | Shows efficacy in patients with imatinib resistance or intolerance.[4] |
| Ponatinib | Third | Pan-BCR-ABL inhibitor, active against the T315I mutation.[2] | Effective in patients with resistance to other TKIs, including those with the T315I mutation.[7] |
Comparative Overview
While direct head-to-head studies comparing this compound with second and third-generation TKIs in imatinib-resistant CML are not yet available, a comparison can be drawn based on their distinct mechanisms of action and reported efficacies.
| Feature | This compound | Second/Third-Generation TKIs |
| Primary Target | STAT3/STAT5 SH2 domains[1][2] | BCR-ABL kinase domain[2][8][10] |
| Mechanism of Overcoming Resistance | Bypasses BCR-ABL by targeting downstream signaling pathways crucial for survival in resistant cells. | More potent inhibition of BCR-ABL, effective against many kinase domain mutations (except T315I for second-gen). |
| Potential Advantage | May be effective against both BCR-ABL dependent and independent resistance mechanisms, particularly those driven by STAT3/5 activation. | Well-established clinical efficacy and approved for use in imatinib-resistant CML. |
| Limitation | Preclinical stage of development; clinical data is not yet available. | Can be ineffective against certain mutations (e.g., T315I for second-gen) and may have off-target effects. |
Experimental Protocols
Cell Viability Assay (CCK-8)
Objective: To determine the effect of this compound on the proliferation of CML cells.
Protocol:
-
Seed K562 and K562R cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.
-
After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) or vehicle control (DMSO).
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[12][13][14][15][16]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Protocol:
-
Seed K562 and K562R cells in 6-well plates and treat with desired concentrations of this compound (e.g., 0, 10, 20 µM) for 24 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.[1][2][8][10][17]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for STAT3/5 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of STAT3 and STAT5.
Protocol:
-
Treat K562 and K562R cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total STAT3, phospho-STAT3 (Tyr705), total STAT5, and phospho-STAT5 (Tyr694) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizing the Mechanism of Action
This compound Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in CML cell lines.
BCR-ABL Independent Resistance and this compound Intervention
References
- 1. Second-generation TKIs: which and when? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-line imatinib vs second- and third-generation TKIs for chronic-phase CML: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Bosutinib efficacy and safety in chronic phase chronic myeloid leukemia after imatinib resistance or intolerance: Minimum 24-month follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early response with dasatinib or imatinib in chronic myeloid leukemia: 3-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Second- and Third-Generation Tyrosine Kinase Inhibitors in the Treatment of Chronic Myeloid Leukemia: An Evolving Treatment Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dasatinib or High-Dose Imatinib for Chronic-Phase Chronic Myeloid Leukemia Resistant to Imatinib at a Dose of 400 to 600 Milligrams Daily: Two-Year Follow-Up of a Randomized Phase 2 Study (START-R) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Bosutinib Versus Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia: Results From the BELA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
- 13. Dasatinib in imatinib‐resistant or ‐intolerant chronic‐phase, chronic myeloid leukemia patients: 7‐year follow‐up of study CA180‐034 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. Bosutinib Versus Imatinib for Newly Diagnosed Chronic Myeloid Leukemia: Results From the Randomized BFORE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dasatinib vs. imatinib in patients with chronic myeloid leukemia in chronic phase (CML-CP) who have not achieved an optimal response to 3 months of imatinib therapy: the DASCERN randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual inhibition of STAT3 and STAT5 may overcome imatinib resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of STAT3 Inhibitors: SH-4-54 vs. Cryptotanshinone
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of tumorigenesis, playing a pivotal role in cell proliferation, survival, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it an attractive target for therapeutic intervention. Among the cadre of STAT3 inhibitors, the synthetic small molecule SH-4-54 and the natural compound Cryptotanshinone (B1669641) have emerged as promising candidates. This guide provides a comprehensive, data-driven comparison of these two inhibitors to aid researchers in selecting the appropriate tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | Cryptotanshinone |
| Origin | Synthetic | Natural (from Salvia miltiorrhiza) |
| Primary Target | STAT3, STAT5 | STAT3 |
| Binding Affinity (STAT3) | KD = 300 nM[1][2] | IC50 = 4.6 µM (cell-free assay)[3] |
| Mechanism of Action | Binds to the SH2 domain of STAT3, preventing phosphorylation and dimerization[4] | Inhibits STAT3 Tyr705 phosphorylation, blocks nuclear translocation, and may bind to the SH2 domain[3][5][6] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Cryptotanshinone. It is important to note that the data are compiled from various studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: Inhibitory Potency
| Compound | Assay Type | Target/Cell Line | IC50 / KD / GI50 | Reference |
| This compound | Surface Plasmon Resonance | STAT3 | KD = 300 nM | [1][2] |
| Surface Plasmon Resonance | STAT5 | KD = 464 nM | [1][2] | |
| Cell Viability (Alamar Blue) | Glioblastoma BTSC 127EF | IC50 = 0.066 µM | [2] | |
| Cell Viability (Alamar Blue) | Glioblastoma BTSC 30M | IC50 = 0.1 µM | [2] | |
| Cell Viability (Alamar Blue) | Glioblastoma BTSC 84EF | IC50 = 0.102 µM | [2] | |
| Cell Viability (CCK-8) | Colorectal Cancer SW480 | IC50 = 6.751 µM | [7] | |
| Cell Viability (CCK-8) | Colorectal Cancer LoVo | IC50 = 5.151 µM | [7] | |
| Cryptotanshinone | Cell-free | STAT3 | IC50 = 4.6 µM | [3] |
| Cell Proliferation | Prostate Cancer DU145 | GI50 = 7 µM | [3] | |
| Cell Viability (CCK-8) | Ovarian Cancer A2780 (24h) | IC50 = 11.39 µM | [8] | |
| Cell Viability (CCK-8) | Ovarian Cancer A2780 (48h) | IC50 = 8.49 µM | [8] |
Table 2: Effects on Downstream Signaling and Cellular Processes
| Compound | Effect | Cell Line(s) | Observations | Reference |
| This compound | Inhibition of STAT3 Phosphorylation | Multiple Myeloma, Colorectal Cancer | Dose-dependent inhibition of p-STAT3 (Tyr705) | [4][7] |
| Downregulation of STAT3 Targets | Multiple Myeloma | Reduction in c-Myc levels | [4] | |
| Induction of Apoptosis | Multiple Myeloma | Increased Annexin V staining | [4] | |
| Cryptotanshinone | Inhibition of STAT3 Phosphorylation | Renal Cell Carcinoma, Gastric Cancer | Inhibition of p-STAT3 (Tyr705) | [5][9] |
| Blockade of Nuclear Translocation | Renal Cell Carcinoma | Prevents STAT3 from entering the nucleus | [5] | |
| Downregulation of Downstream Targets | Renal Cell Carcinoma | Decreased levels of P-AKT, CyclinD1, C-MYC, Bcl-2, Survivin | [5] | |
| Induction of Apoptosis | Renal Cell Carcinoma | Increased levels of Cleaved-Caspase-3 | [5] | |
| Cell Cycle Arrest | Renal Cell Carcinoma | Arrest at G0/G1 phase | [5] |
Mechanism of Action: A Visual Comparison
Both this compound and Cryptotanshinone target the STAT3 signaling pathway, albeit with some distinctions in their reported mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate this compound and Cryptotanshinone.
Cell Viability Assay (CCK-8)
This protocol is a common method to assess the effect of compounds on cell proliferation.
Detailed Steps:
-
Seed cells (e.g., A498, 786-O, ACHN, SW480, LoVo) into 96-well plates at a density of 3,000-10,000 cells per well and incubate overnight.[5][7]
-
Treat the cells with various concentrations of this compound or Cryptotanshinone. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[5]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.[5]
-
Measure the absorbance at 450 nm using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound or Cryptotanshinone for 24-48 hours.[5][7]
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5][7]
-
Incubate for 15 minutes at room temperature in the dark.[5][7]
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
STAT3 Phosphorylation Assay (Western Blotting)
This technique is used to determine the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.
Detailed Steps:
-
Plate cells and treat with this compound or Cryptotanshinone for the indicated times and concentrations.[5][9]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[10]
-
Block the membrane with non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-STAT3 (e.g., Tyr705) and total STAT3 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.
Summary and Conclusion
Both this compound and Cryptotanshinone are potent inhibitors of the STAT3 signaling pathway with demonstrated anti-cancer activities.
-
This compound is a synthetic, highly potent inhibitor with a known binding affinity in the nanomolar range for both STAT3 and STAT5. Its mechanism of directly targeting the SH2 domain to prevent phosphorylation and dimerization is well-defined. This makes it a valuable tool for specific and potent inhibition of STAT3/5 signaling in research settings.
-
Cryptotanshinone is a natural product that effectively inhibits STAT3 phosphorylation and nuclear translocation. It has been shown to modulate a broader range of downstream signaling pathways, including the PI3K/Akt pathway. While its direct binding affinity for STAT3 is lower than that of this compound, its multifaceted effects may offer therapeutic advantages in certain contexts.
The choice between this compound and Cryptotanshinone will depend on the specific research question. For studies requiring highly potent and specific inhibition of STAT3 and STAT5, this compound may be the preferred choice. For investigations into the broader cellular effects of STAT3 inhibition and the interplay with other signaling pathways, Cryptotanshinone offers a valuable alternative. As with any experimental research, it is crucial to empirically determine the optimal concentration and treatment conditions for the specific cell lines and assays being utilized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comprehensive live-cell imaging analysis of cryptotanshinone and synergistic drug-screening effects in various human and canine cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cryptotanshinone inhibits proliferation yet induces apoptosis by suppressing STAT3 signals in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cryptotanshinone has diverse effects on cell cycle events in melanoma cell lines with different metastatic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cryptotanshinone potentiates the antitumor effects of doxorubicin on gastric cancer cells via inhibition of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
SH-4-54: A Comparative Analysis of its Selectivity and Cross-Reactivity in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
SH-4-54 has emerged as a potent small-molecule inhibitor targeting the Signal Transducer and Activator of Transcription (STAT) family of proteins, particularly STAT3 and STAT5.[1][2] Its mechanism of action involves binding to the SH2 domain of these transcription factors, thereby preventing their phosphorylation, subsequent dimerization, and nuclear translocation, which are critical steps for their function in regulating gene expression.[3][4] This guide provides a comparative analysis of this compound's cross-reactivity with other signaling pathways, supported by available experimental data, to offer a comprehensive overview for researchers in drug discovery and development.
Selectivity Profile of this compound
This compound exhibits a high affinity for its primary targets, STAT3 and STAT5. However, a comprehensive understanding of its selectivity across the human kinome is crucial for predicting potential off-target effects and therapeutic windows.
Primary Targets and Binding Affinity
Quantitative binding affinity studies, primarily conducted using Surface Plasmon Resonance (SPR), have determined the dissociation constants (KD) of this compound for its principal targets.
| Target | Dissociation Constant (KD) |
| STAT3 | 300 nM[1][2] |
| STAT5 | 464 nM[1][2] |
Cross-Reactivity with Other Kinases
Known Selectivity Data:
-
STAT1: this compound is reported to be more potent in competing for the phosphopeptide binding to the SH2 domain of STAT3 over STAT1.
-
Upstream Kinases: It has been reported to exhibit little to no inhibitory activity against kinases such as Akt1, Erk1, JAK1/2, and c-Src at therapeutic concentrations.
The lack of publicly available, broad-panel quantitative data underscores the need for further investigation to fully delineate the cross-reactivity profile of this compound. Researchers are encouraged to perform their own comprehensive selectivity profiling to assess its suitability for their specific research applications.
Signaling Pathway Analysis
To visualize the mechanism of action and potential for cross-reactivity, the following diagrams illustrate the canonical STAT3/STAT5 signaling pathway and the points of inhibition by this compound.
Experimental Protocols
To facilitate the independent evaluation of this compound and other inhibitors, detailed protocols for key assays are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding kinetics and affinity of this compound to STAT proteins.
Objective: To quantify the binding affinity (KD) of this compound to purified STAT3 and STAT5 proteins.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chip (e.g., CM5, NTA)
-
Purified, His-tagged STAT3 and STAT5 proteins
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Activate the sensor chip surface according to the manufacturer's instructions. For His-tagged proteins, a nickel-charged NTA chip can be used. For amine coupling, activate a CM5 chip with EDC/NHS.
-
Ligand Immobilization: Inject the purified STAT3 or STAT5 protein over the activated sensor surface to achieve the desired immobilization level (e.g., 2000-4000 Response Units). Block any remaining active sites with ethanolamine.
-
Analyte Injection: Prepare a series of dilutions of this compound in running buffer (typically with a low percentage of DMSO to maintain solubility). Inject the this compound solutions over the immobilized STAT protein surface, from the lowest to the highest concentration. Include a buffer-only injection as a reference.
-
Data Acquisition: Monitor the association and dissociation phases for each concentration in real-time.
-
Regeneration: After each analyte injection, regenerate the sensor surface using the appropriate regeneration solution to remove the bound this compound.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Cell-Based Cytotoxicity Assay
This protocol describes a method to assess the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a given cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, multiple myeloma)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, resazurin)
-
Plate reader (absorbance, luminescence, or fluorescence)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Measurement: After the appropriate incubation time with the reagent, measure the signal (absorbance, luminescence, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Conclusion
This compound is a valuable tool for investigating the roles of STAT3 and STAT5 in various cellular processes and disease models. While it demonstrates high affinity for its primary targets, the publicly available data on its broader cross-reactivity profile is limited. The experimental protocols provided in this guide will enable researchers to independently verify its selectivity and efficacy in their specific systems of interest. A thorough understanding of a compound's selectivity is paramount for the development of safe and effective therapeutics, and continued investigation into the off-target effects of this compound is warranted.
References
A Head-to-Head Battle for STAT3 Supremacy: Benchmarking SH-4-54 Against Novel STAT3 Degraders
For Immediate Release
In the landscape of targeted oncology, the Signal Transducer and Activator of Transcription 3 (STAT3) remains a pivotal and highly sought-after therapeutic target. Dysregulation of the STAT3 signaling pathway is a hallmark of numerous malignancies, driving tumor proliferation, survival, and immune evasion. For years, the primary strategy for targeting STAT3 has been through small molecule inhibitors. SH-4-54, a potent inhibitor of STAT3, has shown promise in preclinical studies. However, a new class of therapeutics, known as STAT3 degraders, has emerged, offering a fundamentally different and potentially more effective approach. This guide provides a comprehensive comparison of this compound with novel STAT3 degraders, focusing on the proteolysis-targeting chimera (PROTAC) SD-36 as a representative example.
Mechanism of Action: Inhibition vs. Targeted Degradation
This compound is a small molecule inhibitor that targets the SH2 domain of STAT3. The SH2 domain is critical for the phosphorylation and subsequent dimerization of STAT3, which are essential steps for its activation and translocation to the nucleus to act as a transcription factor.[1] By binding to the SH2 domain, this compound prevents these activation processes, thereby inhibiting downstream STAT3 signaling.[2]
In contrast, STAT3 degraders, such as the PROTAC SD-36, operate by hijacking the cell's natural protein disposal machinery.[1][3] These heterobifunctional molecules consist of a ligand that binds to STAT3 and another ligand that recruits an E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome and leading to the complete elimination of the protein from the cell.[1][3]
Quantitative Performance Showdown
The following tables summarize the key quantitative data for this compound and the novel STAT3 degrader SD-36, compiled from various preclinical studies.
Table 1: Binding Affinity and In Vitro Potency
| Compound | Target(s) | Mechanism of Action | Binding Affinity (Kd) | IC50 (Transcriptional Activity) | DC50 (STAT3 Degradation) | Key Cell Lines Tested |
| This compound | STAT3, STAT5 | SH2 Domain Inhibition | STAT3: 300 nM, STAT5: 464 nM[4][5] | ~10 µM (STAT3 reporter assay)[3] | N/A | Glioblastoma (BT73), Multiple Myeloma cell lines[3][5] |
| SD-36 | STAT3 | Targeted Degradation (PROTAC) | ~50 nM[6] | 10 nM (STAT3 reporter assay)[3][6] | MOLM-16: ~0.12-0.38 µM, SU-DHL-1: 17-61 nM[7] | Acute Myeloid Leukemia (MOLM-16), Anaplastic Large Cell Lymphoma (SU-DHL-1, DEL, KI-JK)[3][6] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing Regimen | Key Outcomes |
| This compound | Glioblastoma (BT73 orthotopic xenograft) | 10 mg/kg i.p. | Suppressed tumor growth and pSTAT3 expression[5] |
| SD-36 | Acute Myeloid Leukemia (MOLM-16 xenograft) | 25-100 mg/kg i.v. | Complete and long-lasting tumor regression[3] |
| SD-36 | Anaplastic Large Cell Lymphoma (SU-DHL-1 xenograft) | 25-100 mg/kg i.v. | Complete tumor regression at higher doses[3] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting STAT3 with this compound suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
The STAT3 Inhibitor SH-4-54: A Synergistic Partner in Targeted Cancer Therapy
For Immediate Release
[City, State] – [Date] – In the ongoing pursuit of more effective cancer treatments, the strategic combination of targeted therapies is paramount. This guide provides a comparative analysis of the synergistic effects of SH-4-54, a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, with other established targeted agents. By summarizing key preclinical findings, this document serves as a resource for researchers, scientists, and drug development professionals exploring novel combination strategies to overcome therapeutic resistance and enhance anti-tumor efficacy.
Abstract
This compound is a small molecule inhibitor that targets the SH2 domain of STAT3 and STAT5, crucial nodes in signaling pathways frequently dysregulated in cancer.[1] This inhibition prevents their phosphorylation and subsequent activation, leading to the downregulation of downstream targets involved in cell proliferation, survival, and stemness.[1] Preclinical evidence demonstrates that this compound not only exhibits potent single-agent activity in various cancer models, including glioblastoma and multiple myeloma, but also significantly enhances the efficacy of conventional chemotherapeutics and other targeted agents.[1][2] This guide focuses on the synergistic interactions of this compound with oxaliplatin (B1677828) in colorectal cancer and explores a similar combination strategy in multiple myeloma with the proteasome inhibitor bortezomib (B1684674), using a relevant preclinical example.
This compound: Mechanism of Action
This compound binds to the SH2 domains of STAT3 and STAT5 with high affinity, preventing their dimerization and translocation to the nucleus. This blockade of STAT3/5 signaling leads to decreased transcription of genes essential for tumor growth and survival, such as c-Myc, Cyclin D1, and Bcl-xL.[2][3]
Synergistic Effect of this compound with Oxaliplatin in Colorectal Cancer
Studies have shown that this compound enhances the chemosensitivity of colorectal cancer (CRC) cells to oxaliplatin, a platinum-based chemotherapeutic agent.[1] This combination proves particularly effective in targeting cancer stem-like cells (CSCs), which are often responsible for chemoresistance and tumor recurrence.[1]
Quantitative Data Summary
| Cancer Type | Cell Lines | Treatment | Outcome | Reference |
| Colorectal Cancer | SW480, LoVo | This compound + Oxaliplatin | Increased chemosensitivity to oxaliplatin.[1] | [1] |
| Colorectal Cancer | HCT116, HT29, HCT116/OXA | Oxaliplatin + β-carotene | Enhanced apoptosis and G2/M phase cell cycle arrest.[4] | [4][5] |
Note: While a direct quantitative measure of synergy (e.g., Combination Index) for this compound and oxaliplatin was not available in the reviewed literature, the significant increase in chemosensitivity strongly suggests a synergistic interaction. The β-carotene combination is included for comparative purposes of enhancing oxaliplatin efficacy.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: CRC cells (SW480, LoVo) are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, oxaliplatin, or a combination of both for 48 hours.
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control.
Western Blot for p-STAT3
-
Cell Lysis: After drug treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an ECL detection system.
Combination Therapy in Multiple Myeloma: A Case for Synergy
While specific data on the combination of this compound and the proteasome inhibitor bortezomib in multiple myeloma (MM) is emerging, preclinical studies with other targeted agents in MM provide a strong rationale for this approach. For instance, the Mcl-1 inhibitor KS18 has demonstrated synergistic effects with bortezomib in MM cell lines.[6] Given that STAT3 signaling is a key survival pathway in MM, its inhibition by this compound is expected to sensitize MM cells to the pro-apoptotic effects of bortezomib.
Illustrative Quantitative Data (KS18 + Bortezomib)
| Cancer Type | Cell Lines | Treatment | Outcome | Reference |
| Multiple Myeloma | U266, MM.1S, MM.1R | KS18 + Bortezomib | Synergistic induction of apoptosis.[6] | [6] |
This data is presented as an example of a successful combination strategy with bortezomib in multiple myeloma, targeting a related apoptosis pathway.
Experimental Protocols
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: MM cells are treated with the indicated drugs for the specified duration.
-
Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Conclusion and Future Directions
The preclinical data strongly support the development of this compound in combination with other targeted therapies. The synergistic effects observed with oxaliplatin in colorectal cancer highlight the potential of this compound to overcome chemoresistance. The rationale for combining this compound with proteasome inhibitors like bortezomib in multiple myeloma is compelling and warrants further investigation. Future studies should focus on elucidating the precise molecular mechanisms of synergy and evaluating these combinations in in vivo models to pave the way for clinical translation.
This guide underscores the promise of this compound as a versatile and potent agent in combination cancer therapy. The continued exploration of such synergistic partnerships is crucial for advancing the field of oncology and improving patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Combination of oxaliplatin and β-carotene suppresses colorectal cancer by regulating cell cycle, apoptosis, and cancer stemness in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KS18, a Mcl-1 inhibitor, improves the effectiveness of bortezomib and overcomes resistance in refractory multiple myeloma by triggering intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SH-4-54: A Procedural Guide
I. Guiding Principles for Chemical Waste Management
The disposal of any research chemical, including SH-4-54, must be approached with a clear understanding of its potential hazards. The primary objective is to manage waste in a manner that is safe, compliant with regulations, and environmentally responsible. Key principles include:
-
Waste Minimization: Whenever possible, seek ways to minimize the quantity of waste generated within the laboratory.[1]
-
Segregation: Properly segregate different types of chemical waste to prevent dangerous reactions.[2][3]
-
Proper Labeling and Storage: Clearly label all waste containers and store them in designated and appropriate areas.[1][2][3]
-
Regulatory Compliance: Adhere to all federal, state, and local regulations governing hazardous waste disposal.[3]
II. Step-by-Step Disposal Protocol for this compound
Given that this compound is utilized in cancer research, it is prudent to handle it as a cytotoxic substance.
Step 1: Identify and Segregate this compound Waste
Proper segregation at the point of generation is critical.
-
Unused or Expired Product: Any pure, unused, or expired this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste. This includes:
-
Personal Protective Equipment (PPE) such as gloves and gowns.
-
Laboratory consumables like pipette tips, vials, and culture flasks.
-
Bench paper, wipes, and other cleaning materials.
-
-
Solutions: All solutions containing this compound must be collected as liquid chemical waste.
Step 2: Utilize Appropriate Waste Containers
The choice of waste container is crucial for safe storage and disposal.
-
Liquid Waste: Collect solutions containing this compound in a chemically resistant container with a secure, leak-proof screw-on cap.[3][4] The container should be clearly labeled "Hazardous Waste," and the full chemical name "this compound" and its approximate concentration should be indicated.
-
Solid Waste: Collect contaminated solid waste, such as gloves and pipette tips, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[4][5] For items classified as sharps (e.g., needles, blades), a designated sharps container must be used.[5]
-
Container Integrity: Ensure all containers are in good condition, free from damage or deterioration, and are compatible with the chemical waste being stored.[3]
Step 3: Proper Labeling of Waste Containers
Accurate labeling is a key safety and regulatory requirement.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name(s) of the contents.
-
Indicate the date when waste was first added to the container.
Step 4: Safe Storage of this compound Waste
-
Store waste containers in a designated and secure "Satellite Accumulation Area" (SAA) at or near the point of generation.[1][2]
-
Ensure the storage area is well-ventilated.[3]
-
Do not store incompatible chemicals together.[2] For instance, acids and bases should be stored separately.[2]
-
Keep waste containers securely closed except when adding waste.[1][2]
Step 5: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[4] Contact them to schedule a pickup.
-
Prohibited Disposal Methods:
III. Quantitative Data Summary
For general laboratory chemical waste, the following quantitative limits and timelines are often applied and should be confirmed with your institution's EHS department:
| Parameter | Guideline |
| Maximum Hazardous Waste Accumulation | 55 gallons per Satellite Accumulation Area[1] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kilogram of solid[1] |
| Maximum Storage Time in SAA | Up to 12 months, provided accumulation limits are not exceeded[1] |
| Container Removal from SAA | Within 3 calendar days after a container becomes full[2] |
IV. Visualized Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Safe Chemical Waste Disposal [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling SH-4-54
For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of SH-4-54, a STAT3/STAT5 dual inhibitor. Adherence to these procedures will minimize risk and streamline your workflow, from initial handling to final disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Specifications and Use |
| Primary | Eye Protection | Chemical safety goggles or glasses with side shields are mandatory to protect against splashes. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use. | |
| Lab Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. | |
| Secondary | Respiratory Protection | In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary. Ensure proper fit and training before use. |
| Face Shield | For procedures with a higher risk of splashing, a face shield should be worn in conjunction with safety goggles. | |
| Work Area | Ventilation | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
Following a structured operational plan is crucial for the safe and effective use of this compound in a laboratory setting.
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered. Verify that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.
-
Weighing and Aliquoting :
-
Perform all weighing and aliquoting of the powdered compound within a chemical fume hood to minimize inhalation exposure.
-
Use appropriate tools (e.g., spatulas, weigh paper) to handle the powder. Avoid creating dust.
-
-
Solution Preparation :
-
When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.
-
-
Experimental Use :
-
When using solutions of this compound, handle with the same level of precaution as the powdered form.
-
Avoid direct contact with skin and eyes.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after use.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: First Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Dispose of unused this compound as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weigh paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Empty Containers : Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
